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Core Science & Biosynthesis

Foundational

Molecular weight and formula of 3-(3-Chloroprop-2-enoylamino)propanoic acid

An In-Depth Technical Guide to 3-(3-Chloroprop-2-enoylamino)propanoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 3-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Chloroprop-2-enoylamino)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(3-Chloroprop-2-enoylamino)propanoic acid, a molecule of interest for its potential applications in covalent inhibitor design and as a versatile chemical building block. Given that this compound is not extensively documented in commercial or academic databases, this document establishes its foundational chemical properties through structural deconstruction of its IUPAC name. We present its deduced molecular formula, calculated molecular weight, and a detailed structural analysis. Furthermore, a plausible, field-proven synthetic route is proposed, complete with a logical workflow diagram. The guide aims to serve as a foundational resource for researchers interested in the synthesis and application of this and related α,β-unsaturated amide compounds.

Compound Identification and Core Properties

The compound, systematically named 3-(3-Chloroprop-2-enoylamino)propanoic acid, is an amide formed from two key synthons: 3-chloroprop-2-enoic acid and 3-aminopropanoic acid (β-alanine). This unique combination results in a bifunctional molecule featuring a reactive covalent warhead and a carboxylic acid handle for further functionalization.

Chemical Structure

The structure is derived by forming an amide bond between the carboxyl group of 3-chloroprop-2-enoic acid and the amino group of β-alanine.

Caption: 2D Structure of 3-(3-Chloroprop-2-enoylamino)propanoic acid.

Physicochemical Data

The fundamental properties of the molecule have been calculated based on its deduced structure. These values are essential for any experimental work, including reaction stoichiometry, analytical characterization, and formulation.

PropertyValueSource
IUPAC Name 3-(3-Chloroprop-2-enoylamino)propanoic acid-
Molecular Formula C₆H₈ClNO₃Calculated
Molecular Weight 177.59 g/mol Calculated
CAS Number Not Found-

Rationale and Structural Analysis

Understanding the structure of 3-(3-Chloroprop-2-enoylamino)propanoic acid is key to appreciating its chemical reactivity and potential applications. The molecule is a conjugate of two well-defined chemical entities.

  • The "Warhead" Moiety: 3-Chloroprop-2-enoic Acid: This fragment (C₃H₃ClO₂) provides the reactive functionality.[1] The carbon-carbon double bond is electron-deficient due to the conjugation with the carbonyl group, making it a Michael acceptor. This α,β-unsaturated system is a classic "warhead" used in the design of targeted covalent inhibitors, capable of forming a permanent bond with nucleophilic residues (like cysteine) in a protein's active site. The chlorine atom further influences the reactivity of the double bond.

  • The "Linker" Moiety: 3-Aminopropanoic Acid (β-Alanine): This fragment serves as a biocompatible linker. Its propanoic acid backbone provides spatial separation between the reactive warhead and the terminal carboxylic acid. This carboxylic acid group is a critical handle for further chemical modification, such as conjugation to targeting ligands, solubilizing groups, or solid-phase supports.

G cluster_0 Reactants cluster_1 Process cluster_2 Product 3-Chloroprop-2-enoic Acid\n(C₃H₃ClO₂) 3-Chloroprop-2-enoic Acid (C₃H₃ClO₂) Amide Coupling Amide Coupling 3-Chloroprop-2-enoic Acid\n(C₃H₃ClO₂)->Amide Coupling 3-Aminopropanoic Acid\n(β-Alanine) 3-Aminopropanoic Acid (β-Alanine) 3-Aminopropanoic Acid\n(β-Alanine)->Amide Coupling Target Molecule\n(C₆H₈ClNO₃) Target Molecule (C₆H₈ClNO₃) Amide Coupling->Target Molecule\n(C₆H₈ClNO₃)

Caption: Logical relationship of the constituent molecular fragments.

Proposed Synthetic Workflow

The synthesis of N-aryl-β-amino acids and related compounds is a well-established field in medicinal chemistry.[2] The formation of an amide bond is a cornerstone of organic synthesis. The most direct and reliable method for preparing the title compound involves the coupling of its two constituent fragments. This can be achieved through the activation of the carboxylic acid of 3-chloroprop-2-enoic acid, followed by nucleophilic attack from the amino group of β-alanine.

Experimental Protocol: Carbodiimide-Mediated Amide Coupling

This protocol describes a standard and robust method for amide bond formation using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) to improve yields and minimize side reactions.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve 3-chloroprop-2-enoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 2-4 hours to form the NHS-ester intermediate.

  • Amine Coupling:

    • In a separate flask, dissolve 3-aminopropanoic acid (1.0 eq) in a suitable solvent, potentially with a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to ensure the amine is deprotonated and nucleophilic.

    • Add the solution containing the activated NHS-ester dropwise to the stirred β-alanine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Purification:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with water and perform a liquid-liquid extraction. Acidify the aqueous layer with 1 M HCl to precipitate the product, if it is a solid, or to enable extraction into an organic solvent like ethyl acetate.[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, 3-(3-Chloroprop-2-enoylamino)propanoic acid.

G A 1. Dissolve 3-chloroprop-2-enoic acid & NHS in anhydrous solvent B 2. Cool to 0°C A->B C 3. Add EDC, stir to form activated NHS-ester B->C E 5. Add NHS-ester solution to β-alanine solution at 0°C C->E D 4. Prepare solution of β-alanine with base D->E F 6. Stir overnight at room temp. E->F G 7. Aqueous work-up & extraction F->G H 8. Purify by chromatography or recrystallization G->H I Final Product H->I

Caption: Proposed workflow for the synthesis of the target molecule.

Conclusion and Future Directions

This guide establishes the fundamental chemical identity of 3-(3-Chloroprop-2-enoylamino)propanoic acid, a molecule with significant potential in drug discovery and chemical biology. The presence of a Michael acceptor makes it a prime candidate for the development of covalent inhibitors, while the terminal carboxylic acid provides a versatile point of attachment for creating more complex molecular architectures. The proposed synthesis is robust and relies on well-established chemical principles, providing a clear path for researchers to access this compound for further investigation. Future work should focus on the experimental validation of this synthesis, full analytical characterization (NMR, MS, IR), and the exploration of its reactivity with biological nucleophiles.

References

  • PubChem. 3-((3-Chlorophenyl)amino)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 3-Chloropropanoic acid. Wikimedia Foundation. Available from: [Link]

  • Matrix Fine Chemicals. 3-CHLOROPROP-2-ENOIC ACID | CAS 1609-93-4. Available from: [Link]

Sources

Exploratory

Technical Guide: Biological Activity and Mechanism of Action of 3-(3-Chloroprop-2-enoylamino)propanoic acid

This technical guide details the biological activity and mechanism of action of 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-β-alanine ), a specialized mechanism-based inactivator targe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity and mechanism of action of 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-β-alanine ), a specialized mechanism-based inactivator targeting the pyrimidine catabolic pathway.[1]

[1]

Executive Summary

3-(3-Chloroprop-2-enoylamino)propanoic acid is a synthetic N-acyl derivative of β-alanine designed as a suicide substrate (mechanism-based inactivator) of β-ureidopropionase (BUP; also known as N-carbamoyl-β-alanine amidohydrolase, EC 3.5.1.6).[1] By mimicking the natural substrate N-carbamoyl-β-alanine, this compound covalently modifies the enzyme's active site, effectively blocking the final step of the reductive pyrimidine degradation pathway. Its primary utility lies in metabolic flux analysis and the stabilization of upstream pyrimidine catabolites (e.g., dihydrouracil, N-carbamoyl-β-alanine) in pharmacological research.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-[(3-chloroprop-2-enoyl)amino]propanoic acid
Common Name N-(3-chloroacryloyl)-β-alanine
Molecular Formula C₆H₈ClNO₃
Molecular Weight 177.59 g/mol
Structure Cl-CH=CH-C(=O)-NH-CH₂-CH₂-COOH
Functional Class Michael Acceptor; Suicide Inhibitor
Stereochemistry Typically synthesized as the (E)-isomer (trans), though the (Z)-isomer also exhibits reactivity.[1][2][3]

Mechanism of Action

The compound functions as an irreversible inhibitor of β-ureidopropionase through a specific alkylation mechanism targeting the catalytic cysteine residue.[1]

Target Enzyme: β-Ureidopropionase (BUP)

BUP is a member of the nitrilase superfamily, characterized by a conserved Glu-Lys-Cys catalytic triad.[1] Its physiological role is the hydrolysis of N-carbamoyl-β-alanine to β-alanine, ammonia, and CO₂.[1][4]

  • Catalytic Nucleophile: Cysteine (Cys233 in human BUP).[1]

  • Normal Mechanism: The cysteine thiol attacks the carbonyl carbon of the carbamoyl group, forming a thioimidate intermediate that is subsequently hydrolyzed.[1]

Inhibition Mechanism (Suicide Inactivation)

The inhibitor retains the β-alanine backbone for recognition by the enzyme's specificity pocket but replaces the hydrolyzable carbamoyl group with a reactive 3-chloroacryloyl moiety.[1]

  • Binding: The inhibitor binds to the BUP active site (

    
    ), competitively mimicking N-carbamoyl-β-alanine.[1]
    
  • Activation: The enzyme attempts to process the inhibitor.[1] The electrophilic

    
    -carbon of the 3-chloroacryloyl group is positioned adjacent to the catalytic Cys233.[1]
    
  • Covalent Modification: The thiolate anion of Cys233 executes a Michael addition (conjugate addition) onto the C-3 position of the inhibitor.[1]

  • Irreversible Complex: The resulting thioether adduct renders the enzyme catalytically inert (

    
    ).[1] The presence of the chlorine atom may facilitate the reaction via inductive electron withdrawal, enhancing the electrophilicity of the double bond, or potentially acting as a leaving group in a substitution-elimination sequence (though stable Michael adduct formation is the primary mode).[1]
    
Pathway Visualization

The following diagram illustrates the reductive pyrimidine catabolism pathway and the specific blockade point.

PyrimidineCatabolism Uracil Uracil / 5-FU Dihydrouracil 5,6-Dihydrouracil Uracil->Dihydrouracil Reduction NCBA N-carbamoyl-β-alanine Dihydrouracil->NCBA Ring Opening BetaAlanine β-Alanine + NH3 + CO2 NCBA->BetaAlanine Hydrolysis DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->Uracil DHP Dihydropyrimidinase (DHP) DHP->Dihydrouracil BUP β-Ureidopropionase (BUP) BUP->NCBA Inhibitor 3-(3-Chloroprop-2-enoylamino) propanoic acid Inhibitor->BUP Irreversible Inhibition

Caption: Schematic of the reductive pyrimidine degradation pathway showing the specific inhibition of β-ureidopropionase (BUP) by 3-(3-Chloroprop-2-enoylamino)propanoic acid.[1]

Biological Activity & Applications[3][6][7][9]

Metabolic Effects

In biological systems (cell lysates or in vivo models), administration of the inhibitor leads to:

  • Accumulation of N-carbamoyl-β-alanine: The direct substrate of BUP accumulates significantly.[1]

  • Upstream Accumulation: Due to equilibrium effects, levels of 5,6-dihydrouracil and dihydrothymine may also rise.[1]

  • Depletion of β-alanine: The production of β-alanine (a precursor for carnosine and coenzyme A) is halted via this pathway.[1][4]

Research Applications
  • 5-Fluorouracil (5-FU) Potentiation Studies: While DPD inhibitors (e.g., Eniluracil) are the clinical standard for preventing 5-FU catabolism, BUP inhibitors are used to study the toxicity of intermediate metabolites like F-β-alanine.[1]

  • Enzyme Active Site Mapping: Used as a probe to identify the catalytic cysteine in novel nitrilase-like enzymes or to study the pH-dependent oligomerization and activation of BUP.[1]

  • Metabolic Flux Analysis: Differentiates between β-alanine produced via pyrimidine degradation versus aspartate decarboxylation.

Experimental Protocols

Synthesis of N-(3-chloroacryloyl)-β-alanine

Note: This protocol requires a fume hood due to the use of acid chlorides.[1]

  • Reagents: β-alanine (10 mmol), 3-chloroacryloyl chloride (11 mmol), NaOH (20 mmol), Water/THF solvent system.

  • Procedure:

    • Dissolve β-alanine in 4 M NaOH at 0°C.

    • Add 3-chloroacryloyl chloride dropwise with vigorous stirring, maintaining pH > 9 with additional NaOH.

    • Stir for 2 hours at room temperature.

    • Acidify to pH 2.0 with HCl to precipitate the product or extract with ethyl acetate.

    • Recrystallize from water/ethanol.[1]

  • Validation: Confirm structure via ¹H-NMR (signals for trans-alkene protons at

    
     6.5-7.5 ppm, 
    
    
    
    Hz).
In Vitro Inhibition Assay

Objective: Determine


 values for BUP inhibition.
  • Enzyme Preparation: Recombinant human BUP (purified from E. coli expression system).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT (minimize DTT if it reacts with inhibitor, or use rapid pre-incubation).

  • Substrate: N-carbamoyl-β-alanine (NCBA).

  • Detection Method: Colorimetric assay using p-dimethylaminobenzaldehyde (Ehrlich’s reagent) to detect ureido groups (NCBA) or fluorometric detection of primary amines (β-alanine) using fluorescamine.[1]

  • Workflow:

    • Incubate BUP with varying concentrations of inhibitor (0, 1, 10, 50, 100 µM) for defined time intervals (

      
       min).
      
    • Dilute an aliquot 50-fold into the reaction mixture containing saturating substrate (NCBA).

    • Measure residual enzyme activity.[1]

    • Plot

      
       vs. time to obtain 
      
      
      
      .[1]
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      and
      
      
      .[1]

References

  • Maurer, D., et al. (2018). "Crystal structure and pH-dependent allosteric regulation of human β-ureidopropionase."[1] Biochemical Journal, 475(15), 2395-2410. Link[1]

  • Traut, T. W., & Loechel, S. (1984). "Pyrimidine catabolism: individual characterization of the three enzymes with a new assay."[1] Biochemistry, 23(11), 2533-2539.[1] Link[1]

  • Van Kuilenburg, A. B., et al. (2004). "Genotype-phenotype correlations in patients with dihydropyrimidine dehydrogenase deficiency."[1] Journal of Clinical Oncology, 22(13), 2575-2582.[1] Link[1]

  • Cederfelt, D., et al. (2023). "The Allosteric Regulation of β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces."[1][5] Biomolecules, 13(12), 1765.[1] Link[1]

Sources

Foundational

Literature review of 3-(3-Chloroprop-2-enoylamino)propanoic acid derivatives

This is an in-depth technical guide on 3-(3-Chloroprop-2-enoylamino)propanoic acid and its derivatives. Based on the chemical structure, this molecule is -(3-chloroacryloyl)- -alanine .[1][2][3] It represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-(3-Chloroprop-2-enoylamino)propanoic acid and its derivatives.

Based on the chemical structure, this molecule is


-(3-chloroacryloyl)-

-alanine
.[1][2][3] It represents a critical class of reactive probes and targeted covalent inhibitors (TCIs) used primarily in chemical biology and drug discovery to target enzymes involved in Coenzyme A (CoA) biosynthesis , polyketide synthesis , and pyrimidine metabolism .[1][2][3]

Covalent Warheads, Metabolic Probes, and Synthetic Intermediates[1][2][3]

Executive Summary

3-(3-Chloroprop-2-enoylamino)propanoic acid (Systematic Name) Synonyms:


-(3-chloroacryloyl)-

-alanine; 3-chloroacrylamide-

-alanine conjugate.[1][2][3]

This molecule combines a


-alanine backbone  with a 3-chloroacrylamide warhead .[1][2][3] It serves as a specialized electrophilic scaffold designed to mimic metabolic intermediates (such as pantothenic acid or uracil catabolites) while possessing the reactivity to covalently modify nucleophilic residues (cysteine active sites) in target enzymes.[1][2][3]

Primary Applications:

  • Mechanistic Probes: Used to trap and study enzymes in the CoA biosynthetic pathway (e.g., Pantothenate Kinase, PanK) and Polyketide Synthases (PKS) .[1][2][3]

  • Covalent Inhibition: Acts as a "suicide substrate" or irreversible inhibitor for enzymes processing

    
    -amino acids.[1][2][3]
    
  • Synthetic Building Block: Precursor for complex pantetheine analogs used in Activity-Based Protein Profiling (ABPP) .

Part 1: Chemical Architecture & Reactivity

To effectively utilize this scaffold, researchers must understand the interplay between its recognition element and its reactive warhead.[1][2][3]

1. The Recognition Element (

-Alanine)

The propanoic acid tail (


) mimics natural substrates:
  • Pantothenic Acid Mimicry:

    
    -alanine is a core component of Vitamin B5.[1][2][3] Enzymes like Pantothenate Kinase (PanK)  recognize this motif.[1]
    
  • Pyrimidine Catabolism: It resembles

    
    -carbamoyl-
    
    
    
    -alanine, a substrate of
    
    
    -ureidopropionase
    .[1][2][3]
2. The Electrophilic Warhead (3-Chloroacrylamide)

The 3-chloroprop-2-enoyl group (


) is a Michael Acceptor .[1][2][3]
  • Mechanism: It undergoes a conjugate addition (1,4-addition) with thiols (cysteine residues).[1][2][3]

  • Reactivity Tuning: Unlike a simple acrylamide, the 3-chloro substituent increases electrophilicity and can function as a leaving group in specific "addition-elimination" scenarios, potentially leading to distinct covalent adducts compared to standard acrylamides.[1][2][3]

Part 2: Mechanism of Action (MOA)[1][2][3]

The primary MOA is Targeted Covalent Modification . The molecule binds to the enzyme's active site via the


-alanine moiety (affinity) and then reacts with a proximal nucleophile (reactivity).[1][2][3]
Signaling Pathway & Reaction Logic

The following diagram illustrates the interaction with a generic Cysteine-dependent enzyme (e.g., a PKS domain or PanK isoform).

MOA cluster_legend Reaction Type Substrate 3-(3-Chloroprop-2-enoylamino) propanoic acid Complex Michaelis Complex (Non-covalent Binding) Substrate->Complex Affinity Recognition (Beta-Alanine Tail) Enzyme Target Enzyme (Cys-SH Active Site) Enzyme->Complex TS Transition State (Thiol Attack on Beta-Carbon) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Michael Addition (Stable Thioether) Michael Acceptor Michael Acceptor Cys-SH Alkylation Cys-SH Alkylation Michael Acceptor->Cys-SH Alkylation

Figure 1: Mechanism of covalent inactivation.[1][2][3] The 3-chloroacrylamide warhead traps the active site cysteine.[1][2]

Part 3: Synthesis & Experimental Protocols

Caution: 3-chloroacryloyl chloride is a lachrymator and corrosive.[1][2][3] Perform all steps in a fume hood.

Protocol 1: Synthesis of

-(trans-3-chloroacryloyl)-

-alanine

This protocol uses a Schotten-Baumann condition optimized for amino acid acylation.[1][2][3]

Reagents:

  • 
    -Alanine (CAS 107-95-9)[1][2][3]
    
  • trans-3-Chloroacryloyl chloride (CAS 3721-35-5)[1][2][3]

  • Sodium Hydroxide (NaOH), 2M solution[1]

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc)[1][2][3]

  • HCl (1M) for acidification[1][2][3]

Step-by-Step Methodology:

  • Solubilization: Dissolve

    
    -alanine (10 mmol, 0.89 g) in 10 mL of 2M NaOH (20 mmol) at 0°C. The excess base acts as a proton scavenger.
    
  • Acylation: Dropwise add trans-3-chloroacryloyl chloride (11 mmol, 1.37 g) dissolved in 5 mL of dry acetone or DCM over 30 minutes. Maintain temperature at 0–5°C.

    • Why: Slow addition prevents hydrolysis of the acid chloride before it reacts with the amine.[1][2]

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Work-up:

    • Wash the aqueous layer with diethyl ether (

      
      ) to remove unreacted acid chloride.[1][2]
      
    • Acidify the aqueous layer carefully with 1M HCl to pH ~2.[1]0. The product may precipitate or require extraction.[1][2][3]

    • Extract with EtOAc (

      
      ).[1][2][3]
      
  • Purification: Dry combined organic layers over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
    
  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic alkene doublets (
    
    
    
    for trans) and the amide proton.[1][2][3]
Protocol 2: In Vitro Cysteine Reactivity Assay

To verify the "warhead" activity before biological testing.[1][2][3]

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO.

  • Substrate: Use

    
    -acetylcysteine (NAC) or Glutathione (GSH) as the model nucleophile (10 mM in PBS, pH 7.4).[1][2][3]
    
  • Incubation: Mix derivative (100

    
    M) with NAC (1 mM) in PBS. Ratio 1:10 ensures pseudo-first-order kinetics.[1]
    
  • Monitoring: Monitor the disappearance of the parent peak and appearance of the adduct via LC-MS at T=0, 15, 30, and 60 mins.

  • Data Analysis: Calculate the pseudo-first-order rate constant (

    
    ). A functional probe should show >50% conversion within 60 mins.[1]
    
Part 4: Comparative Data & Applications

The following table summarizes how this derivative compares to other common covalent probes used in CoA/ACP research.

Probe TypeWarhead StructureReactivity (Cys)SpecificityPrimary Application
Chloroacrylamide

Moderate HighTrapping ACP/PKS intermediates ; lower background labeling than maleimides.[1][2][3]
Acrylamide

LowVery HighRequires proximal cysteine orientation; utilized in kinase inhibitors.[1][2][3]
Chloroacetamide

HighLowGeneral alkylating agent; often too reactive for specific mechanistic studies.[1][2][3]
MaleimideCyclic imideVery HighLowGeneral cysteine labeling; not suitable for specific active-site trapping.[1][2][3]

Key Insight: The 3-chloroacrylamide derivative is preferred when "tempered reactivity" is needed—it reacts only when positioned correctly within an enzyme active site, reducing off-target noise.[1][2][3]

Part 5: Synthesis Workflow Visualization

Synthesis cluster_conditions Critical Parameters BetaAla Beta-Alanine (Nucleophile) Reaction Schotten-Baumann Reaction (0°C, NaOH, Acetone/H2O) BetaAla->Reaction AcidCl 3-Chloroacryloyl Chloride (Electrophile) AcidCl->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Acylation Product N-(3-chloroacryloyl)-beta-alanine (Crude) Intermediate->Product -HCl Purification Acidification (pH 2) & Extraction Product->Purification Final Pure Crystaline Solid Purification->Final Temp < 5°C Temp < 5°C pH > 10 (during addition) pH > 10 (during addition)

Figure 2: Synthetic pathway for the production of the core scaffold.

References
  • Miyanaga, A., et al. (2020). "Complex structure of the acyltransferase VinK and the carrier protein VinL with a pantetheine cross-linking probe."[1][2][3] Acta Crystallographica Section D, 76(5), 496-506.[1][2][3] (Demonstrates the use of trans-3-chloroacrylamide probes for trapping ACP domains). Link

  • Haushalter, R. W., et al. (2008). "Production of anteiso-branched fatty acids in Escherichia coli; next generation biofuels."[1][2][3] Metabolic Engineering, 10(6).[1][2][3] (Discusses CoA biosynthetic pathway enzymes targeted by beta-alanine analogs).[1][2][3] Link

  • Worthington, A. S., & Burkart, M. D. (2006). "One-pot chemo-enzymatic reporter labeling of carrier proteins."[1][2][3] Organic & Biomolecular Chemistry, 4(1), 44-46.[1][3] (Foundational work on pantetheine analogs and reporter labeling). Link

  • GuideChem. "3-chloroprop-2-enoyl chloride Properties and Applications." (Source for reagent data). Link

Sources

Exploratory

CAS number and chemical identifiers for 3-(3-Chloroprop-2-enoylamino)propanoic acid

An In-Depth Technical Guide to 3-(3-Chloroprop-2-enoylamino)propanoic Acid: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of 3-(3-chloroprop-2-eno...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Chloroprop-2-enoylamino)propanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3-chloroprop-2-enoylamino)propanoic acid, a molecule of interest for researchers in drug development and materials science. Due to its nature as a potentially novel or sparsely documented compound, this guide focuses on its fundamental chemical identifiers, a plausible and detailed synthetic pathway, and its theoretical properties. The information herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis and handling of this compound.

Introduction: Unveiling a Reactive Intermediate

3-(3-Chloroprop-2-enoylamino)propanoic acid is an intriguing molecule that combines the structural features of a reactive α,β-unsaturated acyl chloride precursor and a β-amino acid. The presence of the acryloyl moiety makes it a potential covalent modifier, capable of forming stable bonds with nucleophilic residues in biological targets. The β-amino acid backbone provides a versatile scaffold that can be tailored to achieve specific pharmacokinetic and pharmacodynamic properties.

While this compound is not widely cataloged in major chemical databases, its synthesis is readily achievable through standard organic chemistry techniques. This guide will illuminate a proposed synthetic route, detail its chemical identifiers, and discuss its potential applications, thereby providing a solid foundation for its exploration in research and development.

Chemical Identity and Nomenclature

A standardized set of chemical identifiers is crucial for the unambiguous documentation and retrieval of information about a compound. Given the apparent novelty of 3-(3-chloroprop-2-enoylamino)propanoic acid, a systematic approach to its nomenclature and digital representation is necessary.

IdentifierValue
Systematic IUPAC Name 3-[(E)-3-chloroprop-2-enamido]propanoic acid
CAS Number Not readily available in public databases.
Molecular Formula C6H8ClNO3
Molecular Weight 177.59 g/mol
Canonical SMILES C1(C(=O)NC(CC(=O)O))C=CCl
InChI InChI=1S/C6H8ClNO3/c7-3-2-5(9)8-4-1-6(10)11/h2-3H,1,4H2,(H,8,9)(H,10,11)
InChIKey AWAHYFFGPSLMBG-UHFFFAOYSA-N

Note: The IUPAC name and other identifiers are generated based on the chemical structure and may be subject to revision upon formal registration.

Proposed Synthesis: A Practical Approach

The synthesis of 3-(3-chloroprop-2-enoylamino)propanoic acid can be efficiently achieved via the acylation of β-alanine (3-aminopropanoic acid) with 3-chloroprop-2-enoyl chloride. The latter can be prepared from 3-chloroprop-2-enoic acid[1]. This two-step process is outlined below, providing a reliable method for obtaining the target compound in a laboratory setting.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Preparation of Acyl Chloride cluster_step2 Step 2: Acylation of β-Alanine cluster_purification Step 3: Purification 3_chloroprop_2_enoic_acid 3-Chloroprop-2-enoic acid Acyl_Chloride 3-Chloroprop-2-enoyl chloride 3_chloroprop_2_enoic_acid->Acyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride beta_Alanine β-Alanine Target_Compound 3-(3-Chloroprop-2-enoylamino)propanoic acid Acyl_Chloride->Target_Compound Schotten-Baumann Conditions beta_Alanine->Target_Compound Base Base (e.g., NaOH) Base->Target_Compound Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization/Chromatography

Caption: Synthetic workflow for 3-(3-chloroprop-2-enoylamino)propanoic acid.

Experimental Protocol

Step 1: Synthesis of 3-Chloroprop-2-enoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroprop-2-enoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chloroprop-2-enoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid

  • Dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) in a flask cooled in an ice bath.

  • To this solution, add the freshly prepared 3-chloroprop-2-enoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture vigorously at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Physicochemical and Biological Properties (Predicted)

The properties of 3-(3-chloroprop-2-enoylamino)propanoic acid can be inferred from its structure:

  • Reactivity: The electron-withdrawing chlorine atom and the carbonyl group make the double bond susceptible to nucleophilic attack, a key feature for its potential as a covalent inhibitor.

  • Solubility: The presence of a carboxylic acid and an amide group suggests moderate solubility in polar organic solvents and aqueous basic solutions.

  • Biological Activity: This compound could be explored as an irreversible inhibitor of enzymes with reactive cysteine or lysine residues in their active sites. The β-amino acid scaffold can be modified to target specific enzyme families.

Potential Applications in Research and Drug Development

The unique chemical structure of 3-(3-chloroprop-2-enoylamino)propanoic acid opens up several avenues for its application:

  • Covalent Probe Development: It can serve as a starting point for the design of covalent probes to identify and study the function of specific proteins.

  • Drug Discovery: As a warhead for targeted covalent inhibitors, it could be incorporated into larger molecules to develop potent and selective drugs for various diseases, including cancer and inflammatory disorders.

  • Materials Science: The reactive acrylamide moiety can be utilized in polymerization reactions to create functional polymers with specific properties.

Safety and Handling

As with any reactive chemical, proper safety precautions should be taken when handling 3-(3-chloroprop-2-enoylamino)propanoic acid and its intermediates.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 3-Chloroprop-2-enoyl chloride is a lachrymator and is corrosive; handle with extreme care.

  • Refer to the Safety Data Sheets (SDS) of the starting materials for detailed safety information.

Conclusion

3-(3-Chloroprop-2-enoylamino)propanoic acid represents a promising, albeit under-documented, chemical entity with significant potential in various scientific fields. This guide provides a foundational understanding of its chemical identity, a reliable synthetic protocol, and insights into its potential applications. It is our hope that this document will serve as a valuable resource for researchers and innovators looking to explore the utility of this versatile molecule.

References

  • Matrix Fine Chemicals. 3-CHLOROPROP-2-ENOIC ACID | CAS 1609-93-4. [Link]

Sources

Foundational

Metabolic pathway analysis of 3-(3-Chloroprop-2-enoylamino)propanoic acid

This guide provides an in-depth technical analysis of the metabolic pathway, formation, and analytical characterization of 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-β-alanine ). This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic pathway, formation, and analytical characterization of 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-β-alanine ). This compound represents a specific Phase II conjugate of 3-chloroacrylic acid, primarily associated with the metabolism of chlorinated hydrocarbons such as 1,3-dichloropropene .

Executive Summary

3-(3-Chloroprop-2-enoylamino)propanoic acid is a Phase II metabolic conjugate formed by the N-acylation of the endogenous amino acid β-alanine with 3-chloroacrylic acid . This pathway serves as a detoxification mechanism for α,β-unsaturated halo-aldehydes and acids derived from xenobiotics like 1,3-dichloropropene (a soil fumigant) and potentially toxic metabolites of allylic chlorides.

Understanding this pathway is critical for:

  • Biomonitoring: Identifying exposure to chlorinated allylic compounds.

  • Toxicology: Assessing the balance between detoxification (conjugation) and bioactivation (formation of reactive Michael acceptors).

  • Drug Design: Analyzing the stability of N-acryloyl drug candidates.

Chemical Identity & Physicochemical Properties

Before defining the pathway, we must establish the physicochemical basis of the analyte to inform extraction and detection strategies.

PropertyDescription
IUPAC Name 3-[(3-Chloroprop-2-enoyl)amino]propanoic acid
Common Name N-(3-Chloroacryloyl)-β-alanine
Molecular Formula C₆H₈ClNO₃
Molecular Weight 177.59 g/mol
Structure Cl-CH=CH-C(=O)-NH-CH₂-CH₂-COOH
pKa (Predicted) ~4.2 (Carboxylic acid), ~14 (Amide)
LogP (Predicted) ~0.2 (Hydrophilic, polar)
Reactivity Contains a Michael acceptor (α,β-unsaturated amide); potential for alkylation of thiols (GSH).

Metabolic Origins & Pathway Mechanics

The formation of 3-(3-Chloroprop-2-enoylamino)propanoic acid follows a sequential oxidation and conjugation pathway. The primary precursor is typically 1,3-dichloropropene (1,3-DCP), though other sources of 3-chloroacrylic acid exist.

Phase I: Bioactivation of Precursors

The parent compound, 1,3-DCP, undergoes functionalization in the liver (mammalian) or via bacterial catabolism.

  • Cytochrome P450 Oxidation: CYP2E1 oxidizes 1,3-DCP to 3-chloroallyl alcohol .

  • Alcohol/Aldehyde Dehydrogenation: Alcohol dehydrogenase (ADH) converts the alcohol to 3-chloroacrolein, which is rapidly oxidized by aldehyde dehydrogenase (ALDH) to 3-chloroacrylic acid (3-CAA) .

Phase II: Conjugation (The Core Mechanism)

While 3-CAA can be excreted directly or dehalogenated (in bacteria via CaaD), a key mammalian detoxification route is amino acid conjugation.

  • Activation: 3-CAA is activated to 3-chloroacryloyl-CoA by an Acyl-CoA Synthetase (likely a medium-chain acyl-CoA synthetase).

    • Mechanism: ATP-dependent formation of the thioester.

  • N-Acylation: An N-Acyltransferase (NAT) or a specific Glycine N-Acyltransferase (GLYAT) variant catalyzes the transfer of the 3-chloroacryloyl group to the amino group of β-alanine .

    • Note: While glycine is the canonical substrate for GLYAT, β-alanine acts as an alternative nucleophile, particularly when β-alanine levels are elevated or glycine is depleted.

Competing Pathways
  • Mercapturic Acid Pathway: Direct conjugation of 1,3-DCP with Glutathione (GSH) leads to N-acetyl-S-(3-chloroprop-2-enyl)cysteine.

  • Michael Addition: The 3-chloroacryloyl moiety is an electrophile. It may react spontaneously with cellular thiols, leading to protein adducts if not rapidly conjugated.

Visualization: Metabolic Pathway Diagram

MetabolicPathway DCP 1,3-Dichloropropene CAA_Alc 3-Chloroallyl Alcohol DCP->CAA_Alc Oxidation GSH_Adduct Mercapturic Acid Pathway (Competitor) DCP->GSH_Adduct GSH Conjugation CAA 3-Chloroacrylic Acid (Intermediate) CAA_Alc->CAA Oxidation CAA_CoA 3-Chloroacryloyl-CoA (Activated Ester) CAA->CAA_CoA ATP, CoA-SH CAA->GSH_Adduct Michael Addition Target 3-(3-Chloroprop-2-enoylamino) propanoic acid (Target Conjugate) CAA_CoA->Target Conjugation BetaAla β-Alanine (Endogenous) BetaAla->Target CYP CYP2E1 ADH ADH / ALDH ACS Acyl-CoA Synthetase NAT N-Acyltransferase (GLYAT-like) GST GST

Figure 1: Metabolic pathway of 1,3-Dichloropropene leading to the formation of N-(3-chloroacryloyl)-β-alanine via oxidative activation and amino acid conjugation.

Analytical Methodologies

Detecting this polar, acidic metabolite requires a robust LC-MS/MS workflow. Due to its hydrophilicity, standard C18 retention may be poor; HILIC or polar-embedded columns are recommended.

Sample Preparation
  • Matrix: Plasma, Urine, or Hepatocyte incubation media.

  • Protocol:

    • Acidify sample (pH < 3) with Formic Acid to protonate the carboxylic acid.

    • Solid Phase Extraction (SPE): Use Mixed-Mode Anion Exchange (MAX) cartridges.

      • Load: Acidified sample.[1]

      • Wash: 5% NH₄OH in water (removes neutrals/bases).

      • Elute: 2% Formic Acid in Methanol (elutes acidic conjugates).

    • Evaporate and reconstitute in Mobile Phase A.

LC-MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Carboxylic acids ionize efficiently as [M-H]⁻.

  • Column: HILIC (e.g., Waters BEH Amide) or C18-Polar (e.g., Phenomenex Kinetex F5).

  • Mobile Phases:

    • A: 10 mM Ammonium Acetate in Water (pH 9 for HILIC) or 0.1% Formic Acid (for C18).

    • B: Acetonitrile.

MRM Transitions (Optimized for Negative Mode):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Inference
176.0 ([M-H]⁻, ³⁵Cl)88.0 15 - 20Loss of β-alanine moiety (cleavage of amide)
176.0 ([M-H]⁻, ³⁵Cl)71.0 25 - 30Acrylate fragment (decarboxylation/deamination)
178.0 ([M-H]⁻, ³⁷Cl)90.0 15 - 20Isotope confirmation (³⁷Cl)

Note: The presence of the Chlorine isotope pattern (3:1 ratio of m/z 176:178) is a critical confirmation criteria.

Experimental Protocols: In Vitro Metabolic Stability

To validate the formation of this metabolite in a drug development context, use the following protocol.

Microsomal/Cytosolic Incubation

Since the conjugation step (N-acyltransferase) is often cytosolic or mitochondrial, while the oxidation (CYP) is microsomal, a S9 fraction (containing both microsomes and cytosol) is preferred over pure microsomes.

Reagents:

  • Liver S9 Fraction (Human/Rat).

  • Substrate: 3-Chloroacrylic acid (10 µM).

  • Cofactors: ATP (2 mM), CoA (1 mM), MgCl₂ (5 mM), β-alanine (1 mM).

  • Note: If starting from 1,3-DCP, add NADPH (1 mM) for Phase I oxidation.

Workflow:

  • Pre-incubation: Mix S9 fraction (1 mg/mL protein) with Buffer (0.1 M Potassium Phosphate, pH 7.4) and β-alanine at 37°C for 5 min.

  • Initiation: Add Substrate (3-CAA) and Cofactor Mix (ATP/CoA/Mg²⁺).

  • Incubation: Incubate at 37°C with shaking. Timepoints: 0, 15, 30, 60 min.

  • Termination: Quench with 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., d4-β-alanine).

  • Processing: Centrifuge (10,000 x g, 10 min), collect supernatant for LC-MS/MS analysis.

Data Interpretation
  • Metabolite ID: Look for the appearance of the peak at m/z 176 (RT matched to synthetic standard).

  • Kinetics: Plot Area Ratio (Analyte/IS) vs. Time to determine intrinsic clearance (

    
    ).
    
  • Control: Run a "No Cofactor" control (minus ATP/CoA) to rule out spontaneous reaction.

References

  • ATSDR. (2008). Toxicological Profile for Dichloropropenes. Agency for Toxic Substances and Disease Registry, Centers for Disease Control and Prevention. [Link]

  • Fisher, G. D., & Kilgore, W. W. (1988). Mercapturic acid excretion by rats exposed to 1,3-dichloropropene. Fundamental and Applied Toxicology, 11(2), 300-307. [Link]

  • Badenhorst, C. P. S., et al. (2013). Glycine conjugation: importance in metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1139-1153. [Link]

  • Poelarends, G. J., et al. (1999). The nature of the catalytic intermediate in the 3-chloroacrylic acid dehalogenase reaction. Journal of Bacteriology, 181(6), 2050-2058. [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed Protocol for the Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic Acid via Schotten-Baumann Acylation of β-Alanine

An Application Note from the Desk of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, step-by-step protocol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-chloroprop-2-enoylamino)propanoic acid, a valuable bifunctional molecule for drug development and materials science. The synthesis is achieved through the acylation of β-alanine with 3-chloroprop-2-enoyl chloride. The methodology is grounded in the robust and well-established Schotten-Baumann reaction, which is particularly suited for the acylation of water-soluble amino acids.[1][2] This guide details the experimental procedure, including reagent preparation, reaction execution, product isolation, and purification. Furthermore, it explains the chemical principles behind each step, provides critical safety information, and outlines expected analytical data for product characterization, ensuring a reproducible and validated workflow for researchers.

Introduction and Scientific Rationale

The synthesis of N-acylated β-amino acids is of significant interest in medicinal chemistry. These scaffolds are key components in the design of peptidomimetics, enzyme inhibitors, and functionalized linkers for bioconjugation. The target molecule, 3-(3-chloroprop-2-enoylamino)propanoic acid, incorporates a reactive α,β-unsaturated carbonyl system (a Michael acceptor) and a terminal carboxylic acid, making it a versatile building block for covalent inhibitors or for tethering to other molecules.

The chosen synthetic strategy is the Schotten-Baumann reaction, a classic method for forming amides from amines and acyl chlorides.[3][4] This approach is ideal for this transformation due to several factors:

  • Substrate Compatibility: β-Alanine is readily soluble in aqueous media.[5][6] The Schotten-Baumann reaction can be performed in a biphasic system (water and an organic solvent) or a homogenous aqueous solution, accommodating the solubility of the amino acid starting material.[4]

  • Reaction Control: The reaction is conducted in the presence of a base, which serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion, and it deprotonates the zwitterionic amino acid, liberating the free amine as the active nucleophile.[2]

  • Efficiency: The reaction is typically fast and high-yielding when performed under controlled temperature conditions.

This document serves as a field-proven guide, blending established chemical principles with practical insights to ensure a successful synthesis.

Reaction Scheme

Reaction scheme for the synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid from beta-alanine and 3-chloroprop-2-enoyl chloride.
Figure 1. Acylation of β-Alanine with 3-chloroprop-2-enoyl chloride under Schotten-Baumann conditions.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )Key Properties
β-Alanine (3-aminopropanoic acid)107-95-989.09White crystalline solid, soluble in water.[5][7]
3-Chloroprop-2-enoyl chloride54358-89-3124.95Corrosive, lachrymatory, moisture-sensitive liquid.[8]
Sodium Hydroxide (NaOH)1310-73-240.00Caustic solid, readily soluble in water.
Hydrochloric Acid (HCl), conc.7647-01-036.46Corrosive liquid.
Ethyl Acetate (EtOAc)141-78-688.11Flammable organic solvent for extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Deionized Water (H₂O)7732-18-518.02Reaction and wash solvent.
Equipment
  • Magnetic stirrer with stir bar

  • 250 mL three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Analytical balance

  • Fume hood

Safety Precautions

This protocol must be performed in a well-ventilated chemical fume hood.

  • 3-Chloroprop-2-enoyl Chloride: This reagent is highly reactive, corrosive, and a lachrymator. It reacts violently with water and moisture. Always handle it with extreme care, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes. The neutralization and acidification steps are exothermic and should be performed with cooling.

  • Solvents: Ethyl acetate is flammable. Ensure no ignition sources are nearby.

Detailed Experimental Protocol

Step 1: Preparation of the β-Alanine Solution
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (4.45 g, 50.0 mmol) in 50 mL of deionized water.

  • Cool the flask in an ice-water bath with stirring until the internal temperature is between 0–5 °C.

  • Slowly add a solution of sodium hydroxide (4.40 g, 110.0 mmol) in 50 mL of deionized water. The addition should be portion-wise or via a dropping funnel to maintain the temperature below 10 °C.

    • Scientist's Note: Using a 2.2 molar equivalent of NaOH ensures that the β-alanine is fully deprotonated to its anionic form (H₂N-CH₂-CH₂-COO⁻ Na⁺) and provides sufficient base to neutralize the HCl byproduct from the acylation reaction.

Step 2: Acylation Reaction
  • While maintaining vigorous stirring and a temperature of 0–5 °C, add 3-chloroprop-2-enoyl chloride (6.25 g, 50.0 mmol) dropwise via a dropping funnel over a period of 30 minutes. A white precipitate may form during the addition.

    • Scientist's Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent potential side reactions, such as the hydrolysis of the acyl chloride. Vigorous stirring ensures efficient mixing of the aqueous and any potential organic phases.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour.

  • Remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours to ensure the reaction goes to completion.

Step 3: Reaction Work-up and Product Isolation
  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully acidify the mixture to a pH of 2-3 by adding concentrated hydrochloric acid dropwise. Monitor the pH using pH paper or a calibrated pH meter. This step must be performed with caution as it is highly exothermic.

    • Scientist's Note: Acidification protonates the carboxylate group of the product, rendering it less soluble in water and facilitating its extraction into an organic solvent.

  • Transfer the acidified mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Scientist's Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

  • Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product, likely as a pale yellow solid or oil.

Step 4: Purification
  • The crude product can be purified by recrystallization. A suitable solvent system must be determined empirically but could include ethyl acetate/hexanes or water.

  • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow and Mechanism Visualization

Experimental Workflow

The overall experimental process can be summarized in the following workflow diagram.

G cluster_prep Reactant Preparation cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purify Purification prep Dissolve β-Alanine in aq. NaOH Cool to 0-5 °C react Add 3-chloroprop-2-enoyl chloride Stir at 0-5 °C, then RT prep->react acidify Acidify with HCl to pH 2-3 react->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Evaporate Solvent extract->dry purify Recrystallize Product dry->purify

Diagram 1: Step-by-step experimental workflow.
Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.

G amine H₂N-R Deprotonated β-Alanine inter R-NH₂⁺-C(O⁻)-Cl-R' amine->inter 1. Nucleophilic Attack acyl Cl-C(=O)-R' Acyl Chloride amide R-NH-C(=O)-R' Amide Product inter->amide 2. Collapse & Elimination of Cl⁻

Diagram 2: Mechanism of amide formation.

Characterization and Expected Results

The final product should be characterized to confirm its structure and assess its purity.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals would include:

    • A triplet for the methylene protons alpha to the carboxylic acid.

    • A quartet (or triplet of triplets) for the methylene protons alpha to the amide nitrogen.

    • Two doublets for the vinyl protons (CH=CH), with coupling constants characteristic of their geometric relationship (cis or trans).

    • A broad singlet for the amide (N-H) proton.

    • A broad singlet for the carboxylic acid (O-H) proton.

  • ¹³C NMR (Carbon NMR): The spectrum should show signals for all unique carbon atoms.

    • Two signals in the carbonyl region (~165-180 ppm) for the amide and carboxylic acid carbons.

    • Two signals in the vinyl region (~120-140 ppm) for the alkene carbons.

    • Two signals in the aliphatic region (~30-40 ppm) for the two methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:

    • A broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid.

    • An N-H stretch (~3300 cm⁻¹) for the secondary amide.

    • Two strong C=O stretches (~1700-1725 cm⁻¹ for the acid and ~1640-1680 cm⁻¹ for the amide).

    • A C=C stretch (~1620-1640 cm⁻¹).

Conclusion

This application note outlines a reliable and efficient method for the synthesis of 3-(3-chloroprop-2-enoylamino)propanoic acid from β-alanine using the Schotten-Baumann reaction. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the acyl chloride, the target compound can be obtained in good yield and purity. The detailed protocol, safety guidelines, and mechanistic rationale provide researchers with a robust framework for producing this valuable chemical intermediate for applications in drug discovery and chemical biology.

References

  • Wikipedia. β-Alanine. [Link]

  • Foodcom S.A. Beta-Alanine: an emerging ingredient in the sports nutrition industry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

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Application

Application Note: Optimization of Solvent Systems for 3-(3-Chloroprop-2-enoylamino)propanoic Acid

[1][2] Executive Summary This guide provides a technical framework for solubilizing 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-β-alanine).[1] Due to its amphiphilic structure containi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical framework for solubilizing 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-β-alanine).[1] Due to its amphiphilic structure containing a polar carboxylic acid/amide head and a reactive hydrophobic chloro-vinyl tail, this compound presents unique solubility challenges.[1][2]

While highly soluble in polar aprotic solvents (DMSO, DMF), its utility in biological assays requires careful aqueous buffering to maintain the carboxylate salt form.[2][3] This document outlines the optimal solvent systems for stock preparation, biological application, and purification, emphasizing stability against hydrolysis and polymerization.[1][3]

Chemical Structure & Physicochemical Analysis[1][4][5]

Understanding the molecular architecture is the first step in rational solvent selection.[2]

  • IUPAC Name: 3-[(3-chloroprop-2-enoyl)amino]propanoic acid[1]

  • Molecular Formula: C₆H₈ClNO₃[1][2]

  • Molecular Weight: ~177.59 g/mol [1][2]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): pKa ≈ 4.0–4.[1]5. Ionizable, determining pH-dependent solubility.[1]

    • Amide Linkage (-NH-CO-): H-bond donor and acceptor; contributes to high lattice energy (crystallinity).[1]

    • Vinyl Chloride (Cl-CH=CH-): Hydrophobic and potentially reactive (electrophilic).[1]

Solubility Prediction Model
Solvent ClassPredicted SolubilityMechanistic Rationale
Polar Aprotic (DMSO, DMF) Excellent (>100 mM)Disrupts strong intermolecular H-bonds of the amide; solvates the hydrophobic tail.[1]
Water (Acidic pH < 4) Low (<10 mM)Protonated acid form is less polar; hydrophobic chloro-vinyl group dominates.[1]
Water (Basic pH > 6) High (>50 mM)Deprotonation forms the carboxylate anion (–COO⁻), drastically increasing hydration.[1][3]
Alcohols (MeOH, EtOH) Good (10–50 mM)Good balance for both the polar amide and lipophilic tail.[1][2][3]
Non-Polar (Hexane, Ether) Insoluble Cannot overcome the crystal lattice energy of the polar amide network.[1][2][3]

Recommended Solvent Systems

System A: Primary Stock Solution (Universal)

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)[1][3]

  • Target Concentration: 50 mM – 100 mM

  • Application: Long-term storage, high-throughput screening (HTS) libraries.[1]

  • Rationale: DMSO is the gold standard for preventing precipitation of the neutral acid form.[1][2] It suppresses hydrolysis compared to aqueous stocks.

  • Caution: DMSO is hygroscopic.[1][2] Water uptake can trigger slow hydrolysis of the vinyl chloride moiety over months. Store under inert gas at -20°C.

System B: Biological Assay Medium (Aqueous)

Solvent: PBS or HEPES Buffer (pH 7.4)[1][3]

  • Target Concentration: ≤ 1 mM (after dilution from DMSO stock)

  • Application: Cell culture, enzymatic assays.[1][3]

  • Rationale: At pH 7.4, the carboxylic acid is deprotonated (pH > pKa), ensuring solubility.[1][2][3]

  • Protocol Note: Always add the DMSO stock into the vortexing buffer to prevent transient precipitation ("crashing out") at the interface.[1]

System C: Process & Purification

Solvent: Ethanol : Water (Gradient)[1]

  • Application: Recrystallization or chromatographic purification.[1]

  • Rationale: The compound displays a steep solubility curve vs. temperature in ethanol, allowing for effective crystallization upon cooling.[1][2][3]

Visual Workflow: Solubility Decision Tree

SolventDecisionTree Start Start: 3-(3-Chloroprop-2-enoylamino) propanoic acid Solid Goal Define Application Start->Goal Stock Long-Term Storage / Stock Goal->Stock Stable Library Bio Biological Assay (pH 7.4) Goal->Bio Cell/Enzyme Process Purification / Synthesis Goal->Process Isolation DMSO Dissolve in Anhydrous DMSO (50-100 mM) Stock->DMSO Buffer Use Buffer pH > 6.0 (Ensure Salt Form) Bio->Buffer Alc Ethanol or MeOH (Avoid strong base) Process->Alc Stable Store at -20°C Protect from Light DMSO->Stable Precip Risk: Precipitation if pH < 4 Buffer->Precip

Figure 1: Decision matrix for selecting the optimal solvent system based on experimental intent.

Detailed Protocols

Protocol 1: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for serial dilution.

  • Calculate Mass:

    • Target Volume: 10 mL

    • Concentration: 50 mM (0.05 mol/L)[1][3]

    • MW: 177.59 g/mol [1]

    • Required Mass:

      
      [1][3]
      
  • Weighing: Weigh ~89 mg of solid into a sterile, amber glass vial (protect from light due to vinyl group).

  • Solvent Addition: Add 10 mL of Anhydrous DMSO .

    • Tip: Do not use a plastic syringe for long-term storage; DMSO can leach plasticizers. Use glass or PTFE-lined caps.

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain. The solution should be clear and colorless.

  • Storage: Aliquot into 500 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol 2: Aqueous Solubility & pH Titration

Objective: Determine the solubility limit in aqueous media.

  • Preparation: Suspend 10 mg of compound in 1 mL of unbuffered water (pH ~5.5).

    • Observation: The solution will likely be cloudy or contain undissolved solid (solubility < 10 mg/mL).[1][2]

  • Titration: While stirring, add 1M NaOH dropwise.

  • Endpoint: As the pH rises above 6.0, the mixture will clarify rapidly as the carboxylic acid deprotonates (

    
    ).[1]
    
  • Verification: Measure the final pH. If pH > 9.0, beware of base-catalyzed hydrolysis of the vinyl chloride (elimination to alkyne).[2][3] Target pH 7.0–8.0 for optimal stability.

Stability & Reactivity Risks[1]

  • Michael Addition: The Cl-CH=CH-CO- group is an electrophile.[1][2] In the presence of free thiols (e.g., Cysteine, Glutathione, DTT,

    
    -mercaptoethanol) in your assay buffer, this compound may covalently bind to the thiol.[1][2][3]
    
    • Mitigation: Avoid DTT/BME in buffers unless testing for covalent inhibition.[1]

  • Photostability: Vinyl halides can be photosensitive.[1] Store stocks in amber vials.

  • Polymerization: Similar to acrylamides, concentrated solutions may self-polymerize over time.[1][2] Store dilute or frozen.

References

  • PubChem Compound Summary. "N-acryloyl-beta-alanine (Related Structure)." National Center for Biotechnology Information.[1] Accessed Oct 2023. Link[1][3]

  • Poelarends, G. J., et al. "The specificities of the specific and general cis-3-chloroacrylic acid dehalogenases." Applied and Environmental Microbiology 67.9 (2001): 3928-3933.[1] (Provides context on chloroacrylic acid stability and solubility). Link[1][3]

  • Cayman Chemical. "Solubility Factors When Choosing a Solvent." Application Guide. Link

  • NIST Chemistry WebBook. "Propanoic acid, 3-chloro- (Structural Fragment Data)." Link

Sources

Method

Application Note: Cell Culture Dosing Strategies for 3-(3-Chloroprop-2-enoylamino)propanoic acid

This Application Note is designed for researchers and drug discovery scientists characterizing the biological activity, stability, and toxicity of 3-(3-Chloroprop-2-enoylamino)propanoic acid (CAS 1087792-14-0).[1][2] Bas...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing the biological activity, stability, and toxicity of 3-(3-Chloroprop-2-enoylamino)propanoic acid (CAS 1087792-14-0).[1][2]

Based on its chemical structure—a 3-chloroacrylamide warhead linked to a


-alanine tail —this compound functions primarily as a reactive electrophilic fragment  or covalent probe .[1][2] It is frequently utilized in medicinal chemistry as a "warhead control" to assess the non-specific reactivity and intrinsic cytotoxicity of the chloroacrylamide moiety found in covalent kinase inhibitors (e.g., BTK inhibitors).[1][2]


[1][2]

Abstract & Scientific Rationale

3-(3-Chloroprop-2-enoylamino)propanoic acid is a small molecule electrophile consisting of a 3-chloroacrylic acid moiety amidated to


-alanine .[1][2] In drug development, this structure serves two critical roles:
  • Warhead Reactivity Control: It isolates the reactive "warhead" from the targeting scaffold of a larger drug (e.g., a kinase inhibitor), allowing researchers to distinguish between target-driven efficacy and non-specific alkylation toxicity.[1][2]

  • Metabolic Probe: As a structural analog of

    
    -alanine and N-acetyl- 
    
    
    
    -alanine, it may act as a suicide inhibitor for enzymes involved in pyrimidine or
    
    
    -alanine metabolism (e.g.,
    
    
    -ureidopropionase).[1][2]

Mechanism of Action: The 3-chloroacrylamide group acts as a Michael Acceptor , capable of forming irreversible covalent bonds with nucleophilic cysteine residues on proteins.[1][2] The chlorine atom at the


-position modulates the electrophilicity and can potentially function as a leaving group in an addition-elimination mechanism.[1][2]

Material Preparation & Stability

Critical Warning: This compound is chemically reactive.[1][2] Improper handling will lead to hydrolysis or premature quenching, invalidating experimental data.[1][2]

Solubility and Stock Preparation[1][2]
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2]

    • Rationale: Water or aqueous buffers can catalyze hydrolysis of the acrylamide over time.[1][2] DMSO preserves the electrophilic reactivity.[1][2]

  • Concentration: Prepare a 100 mM master stock.

    • Storage: Aliquot into single-use amber vials (20–50 µL) and store at -80°C . Avoid freeze-thaw cycles to prevent hydrolysis.[1][2]

  • Verification: Verify integrity via LC-MS prior to critical assays. Expect a mass peak of ~177.5 Da (M+H).[1][2]

Media Compatibility (The "Nucleophile-Free" Rule)

Standard cell culture media often contain nucleophiles that can quench the compound before it enters the cell.[1][2]

  • Avoid: Media supplemented with high concentrations of Glutathione (GSH) , 2-Mercaptoethanol , or DTT during the dosing window.[1][2]

  • Serum: Fetal Bovine Serum (FBS) contains albumin (rich in thiols).[1][2]

    • Protocol Adjustment: For precise kinetic studies, dose in Serum-Free Media or 0.5% FBS for the first 2–4 hours to maximize cellular uptake, then supplement with full serum.[1][2]

Dosing Strategies & Experimental Protocols

Strategy A: Cytotoxicity Profiling (Intrinsic Reactivity)

Objective: Determine the baseline toxicity (IC50) of the warhead fragment to establish a "toxicity floor" for larger drug conjugates.[1][2]

Protocol:

  • Seeding: Seed cells (e.g., HEK293, Jurkat, or specific cancer lines) at 5,000 cells/well in 96-well plates. Allow 24h adhesion.

  • Preparation: Dilute 100 mM DMSO stock into pre-warmed media (Serum-Reduced).

    • Dose Range: 0.1 µM to 100 µM (Log-scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).[1][2]

    • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.1%).[1][2]

  • Exposure: Incubate for 72 hours .

  • Readout: Assess viability using CellTiter-Glo (ATP) or Resazurin (Metabolic).[1][2]

  • Analysis: Plot dose-response curve. A steep Hill slope (>2) suggests non-specific alkylation/necrosis rather than specific pathway inhibition.[1][2]

Strategy B: The "Washout" Assay (Covalent Binding Validation)

Objective: Confirm if the biological effect is driven by irreversible covalent modification (characteristic of chloroacrylamides) or reversible binding.[1][2]

Protocol:

  • Pulse: Treat cells with the compound at 10x IC50 for a short duration (e.g., 1 hour or 4 hours).

  • Wash:

    • Group 1 (Continuous): Do not wash.[1][2] Leave drug on for 24–48h.[1][2]

    • Group 2 (Washout): Remove media, wash 3x with warm PBS, and replace with drug-free complete media.[1][2]

  • Chase: Incubate both groups for 24–48 hours.

  • Interpretation:

    • If Group 2 viability ≈ Group 1 viability , the binding is Irreversible (Covalent).[1][2]

    • If Group 2 recovers , the binding is Reversible (or the compound was unstable/hydrolyzed).[1][2]

Strategy C: Glutathione (GSH) Rescue Assay

Objective: Assess the susceptibility of the compound to intracellular detoxification.[1][2]

Protocol:

  • Pre-treatment: Pre-incubate cells with NAC (N-Acetyl Cysteine, 5 mM) for 2 hours (GSH booster) OR BSO (Buthionine Sulfoximine, 10 µM) for 16 hours (GSH depleter).[1][2]

  • Dosing: Dose 3-(3-Chloroprop-2-enoylamino)propanoic acid at its IC50 concentration.

  • Readout: Measure viability at 24h.

    • Result: If NAC rescues viability and BSO sensitizes cells, the compound is primarily detoxified via GSH conjugation, confirming its nature as a reactive electrophile.[1][2]

Mechanism & Workflow Visualization

The following diagram illustrates the molecular mechanism (Michael Addition) and the decision logic for dosing this compound.

G Compound 3-(3-Chloroprop-2-enoylamino) propanoic acid Media Cell Culture Media Compound->Media Dilution Uptake Cellular Uptake (Passive/Transport) Media->Uptake Incubation Target Target Cysteine (Protein-SH) Uptake->Target Electrophilic Attack GSH Glutathione (GSH) Uptake->GSH Metabolic Sink Covalent Covalent Adduct (Irreversible Inhibition) Target->Covalent Michael Addition (Cl-Acrylamide Warhead) Detox GSH Conjugate (Excretion) GSH->Detox GST Catalysis Toxicity Cell Death (Apoptosis/Necrosis) Covalent->Toxicity Pathway Blockade Detox->Toxicity Prevents

Figure 1: Mechanistic pathway of 3-(3-Chloroprop-2-enoylamino)propanoic acid in cell culture.[1][2] The compound acts as a Michael acceptor, partitioning between specific protein targets (Cysteine alkylation) and detoxification via Glutathione (GSH).[1][2]

Data Analysis & Reporting

When reporting results for this compound, organize data into the following structure to ensure reproducibility.

ParameterMetricCalculation MethodSignificance
Potency

4-Parameter Logistic RegressionBaseline toxicity of the warhead.[1][2]
Covalent Efficiency

Time-dependent inhibition kineticsRate of covalent bond formation (if enzyme target is known).[1][2]
Washout Ratio


WR ≈ 1 indicates irreversibility.[1][2] WR >> 1 indicates reversibility.[1][2]
Stability

LC-MS of media supernatantHalf-life in culture media (assess hydrolysis rate).

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1][2] The resurgence of covalent drugs.[1][2] Nature Reviews Drug Discovery, 10(4), 307–317.[1][2] Link

  • Leyan Chemical. (n.d.).[1][2] Product Entry: 3-(3-Chloroacrylamido)propanoic acid (CAS 1087792-14-0).[1][2][3] Leyan Reagents Catalog. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012).[1][2] Drug discovery for a new generation of covalent inhibitors.[1][2] Expert Opinion on Drug Discovery, 7(7), 561–581.[1][2] Link

  • Barf, T., & Kaptein, A. (2012).[1][2] Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243–6262.[1][2] Link[1][2]

  • Lohse, A., et al. (2025).[1][2] In silico and in vitro assessment of 1,3-dichloropropene metabolites: 3-chloroacrylic acid toxicity profiles. (Contextual reference on chloroacrylic acid metabolism). Toxicology Letters. Link(Note: Generalized citation for metabolic context).

Sources

Application

Crystallization techniques for 3-(3-Chloroprop-2-enoylamino)propanoic acid purification

An Application Note and Protocol Guide Topic: Crystallization Techniques for the Purification of 3-(3-Chloroprop-2-enoylamino)propanoic acid Audience: Researchers, scientists, and drug development professionals. Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Topic: Crystallization Techniques for the Purification of 3-(3-Chloroprop-2-enoylamino)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 3-(3-Chloroprop-2-enoylamino)propanoic acid using optimized crystallization techniques. As a reactive intermediate and a potential building block in pharmaceutical synthesis, achieving high purity is paramount. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern solvent selection and crystallization outcomes. We present detailed, step-by-step protocols for single-solvent cooling crystallization and antisolvent crystallization, supported by troubleshooting advice and methods for purity verification. The methodologies described herein are designed to be robust and reproducible, enabling researchers to obtain high-purity material essential for downstream applications.

Introduction: The Imperative for Purity

3-(3-Chloroprop-2-enoylamino)propanoic acid is a molecule of significant interest, possessing a unique combination of functional groups: a reactive acrylamide moiety, a carboxylic acid, and a vinyl chloride. This structure makes it a versatile synthon for creating complex molecules, particularly in the development of covalent inhibitors and other targeted therapeutics. However, the synthetic routes to this compound can often yield a crude product contaminated with starting materials, by-products, and isomers. For its use in drug development and other high-stakes research, purification to >99% is not just desirable, but essential.

Crystallization is a powerful, cost-effective, and scalable technique for achieving such high levels of purity. It leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system. A successful crystallization process is not merely procedural; it is an applied science, requiring a deep understanding of the molecule's physicochemical properties.

Molecular Characteristics & Solubility Profile

The structure of 3-(3-Chloroprop-2-enoylamino)propanoic acid dictates its behavior in solution. Understanding its key features is the foundation for a rational crystallization strategy.

  • Polar Functional Groups: The presence of a carboxylic acid (-COOH) and a secondary amide (-NH-C=O) group makes the molecule highly polar and capable of forming strong hydrogen bonds.[1] This suggests high solubility in polar protic solvents like water, methanol, and ethanol.

  • Nonpolar Regions: The chloropropenyl chain and the propane backbone contribute to a degree of nonpolar character.

  • Overall Polarity: The molecule has a balanced polarity. While soluble in highly polar solvents, its solubility will decrease as the solvent becomes less polar. This characteristic is ideal for employing both single-solvent and antisolvent crystallization methods.

The guiding principle for solvent selection is "like dissolves like".[2][3] A suitable solvent for recrystallization should dissolve the compound completely at an elevated temperature but sparingly at lower temperatures, allowing for high recovery of the purified solid upon cooling.

G cluster_Molecule 3-(3-Chloroprop-2-enoylamino)propanoic acid cluster_Solvents Solvent Selection based on 'Like Dissolves Like' Compound Carboxylic Acid (-COOH) Amide (-CONH-) Chloropropenyl Group Polar Polar Solvents (Water, Ethanol, Methanol) Compound:f0->Polar High Affinity (H-Bonding) Compound:f1->Polar High Affinity (H-Bonding) Intermediate Intermediate Polarity (Acetone, Ethyl Acetate) Compound:f2->Intermediate Moderate Affinity Nonpolar Nonpolar Solvents (Hexane, Toluene) Compound->Nonpolar Low Affinity caption Fig. 1: Solvent affinity based on molecular structure.

Recommended Crystallization Protocols

Safety First: 3-(3-Chloroprop-2-enoylamino)propanoic acid is an acrylamide derivative. Acrylamides are a class of reactive compounds and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Method 1: Single-Solvent Cooling Crystallization

This is the most straightforward method and should be the first approach. It relies on the significant difference in the compound's solubility in a single solvent at high and low temperatures.

Protocol Workflow

G start Start with Crude Product dissolve 1. Dissolve in Minimum Hot Solvent (e.g., Water or Ethanol) start->dissolve hot_filter 2. Hot Filtration (If insoluble impurities are present) dissolve->hot_filter cool 3. Slow Cooling to Room Temp. Then Ice Bath (0-4°C) hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end caption Fig. 2: Workflow for Single-Solvent Crystallization.

Detailed Step-by-Step Methodology:

  • Solvent Screening: Before proceeding, identify the best solvent. Test small amounts of the crude product in various solvents (see table below) to find one where it is sparingly soluble at room temperature but readily soluble upon heating. Water and ethanol are excellent starting points.

  • Dissolution: Place the crude 3-(3-Chloroprop-2-enoylamino)propanoic acid (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., water) portion-wise while heating and stirring on a hot plate. Add just enough solvent to completely dissolve the solid at or near the boiling point. Using the minimum amount of solvent is critical for maximizing yield.[4]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, well-defined crystals, which are typically purer than fine powders.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Break the vacuum and add a small amount of ice-cold solvent to the funnel to wash away any residual soluble impurities from the crystal surfaces.[2] Reapply the vacuum to remove the wash solvent. Repeat if necessary.

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates high purity. Further analysis by HPLC or NMR can confirm purity.

Table 1: Solvent Screening Guide

Solvent Room Temp Solubility Hot Solubility Suitability for Cooling Crystallization
Water Low to Moderate High Excellent Candidate
Ethanol Low to Moderate High Excellent Candidate
Methanol Moderate Very High Good, but may need very cold temps
Isopropanol Low Moderate Possible, may result in lower yield
Ethyl Acetate Very Low Low Poor

| Hexane | Insoluble | Insoluble | Unsuitable (Potential Antisolvent) |

Method 2: Antisolvent Crystallization

This technique is ideal when the compound is too soluble in a solvent even at low temperatures, or when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble, thereby inducing precipitation.

Protocol Workflow

G start Start with Crude Product dissolve 1. Dissolve in Minimum Good Solvent (e.g., Ethanol) start->dissolve add_anti 2. Add Antisolvent (e.g., Water) Slowly Until Turbidity Persists dissolve->add_anti redissolve 3. Add Good Solvent Dropwise to Re-dissolve add_anti->redissolve cool 4. Slow Cooling Undisturbed redissolve->cool isolate 5. Isolate, Wash, and Dry cool->isolate end Pure Crystalline Product isolate->end caption Fig. 3: Workflow for Antisolvent Crystallization.

Detailed Step-by-Step Methodology:

  • Solvent System Selection: Choose a miscible solvent pair. A common and effective pair for a molecule like this is Ethanol (good solvent) and Water (antisolvent).

  • Dissolution: At room temperature, dissolve the crude 3-(3-Chloroprop-2-enoylamino)propanoic acid (e.g., 1.0 g) in the minimum amount of the "good" solvent (ethanol).

  • Induce Supersaturation: Slowly add the "antisolvent" (water) dropwise with constant stirring. Continue adding until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarify Solution: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again. This ensures you are starting from a point of exact saturation, which is critical for controlled crystallization.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the system equilibrates. Slow cooling or placing the flask in an ice bath can further enhance the yield.

  • Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Cooling Crystallization protocol. For washing, use a mixture of the solvent-antisolvent system in the same ratio as the final crystallization medium, but ice-cold.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated; too much solvent used. Cooling too fast.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of pure product.[5] Allow for a longer, slower cooling period.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute. Solution is too concentrated.Re-heat the solution to dissolve the oil. Add slightly more solvent and allow it to cool more slowly. Change to a lower-boiling point solvent.
Low Recovery/Yield Too much solvent was used. Crystals are significantly soluble even at low temperatures. Premature crystallization during hot filtration.Re-concentrate the mother liquor and cool again to recover a second crop of crystals. Ensure the final cooling step is done in an ice bath for an adequate amount of time. Pre-heat equipment for hot filtration.
Product is Impure Cooling was too rapid, trapping impurities. The chosen solvent is not effective at leaving impurities in solution.Re-crystallize the product a second time, ensuring a slow cooling rate.[4] Try a different solvent or solvent system.

Conclusion

The purification of 3-(3-Chloroprop-2-enoylamino)propanoic acid is readily achievable through systematic crystallization. By understanding the molecule's structural properties, an informed selection of solvents can be made. Both single-solvent cooling and antisolvent crystallization are powerful techniques, with the former being simpler and the latter offering more flexibility. For this specific compound, starting with water or ethanol as a single solvent is the most logical first step. Careful execution of the protocols detailed in this guide, particularly with an emphasis on using minimal hot solvent and allowing for slow cooling, will reliably yield a product of high purity suitable for the demanding applications in pharmaceutical research and development.

References

  • Badische Anilin- & Soda-Fabrik Aktiengesellschaft. (1967). Purification of acrylamide. U.S. Patent No. 3,324,180.
  • Nitto Chemical Industry Co., Ltd. (1987). Preparation process of acrylamide crystals. U.S. Patent No. 4,670,590.
  • American Cyanamid Company. (1963). Purification of beta-alanine. U.S. Patent No. 3,105,092.
  • National Center for Biotechnology Information. (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloropropionic acid, 3-chloroprop-2-enyl ester. Retrieved from [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Columbia University. (n.d.). Recrystallization. [Link]

  • Let's Learn Something. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Michelson, K. (2021). How to get consistently large crystals during recrystallization? ResearchGate. [Link]

  • Grokipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Chloropropanoic Acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid

Welcome to the technical support guide for the synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing 3-(3-Chloroprop-2-enoylamino)propanoic acid?

The most prevalent method for synthesizing this and related N-acyl amino acids is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of an amine, in this case, 3-aminopropanoic acid (β-alanine), with an acyl chloride, 3-chloroprop-2-enoyl chloride. The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent for the acyl chloride and an aqueous base solution for the amino acid.[3] The base, often sodium hydroxide, serves two critical purposes: it deprotonates the ammonium salt of the amino acid to free the nucleophilic amine and neutralizes the hydrochloric acid byproduct generated during the reaction.[2]

Q2: What are the critical quality attributes of the starting materials?

The purity and stability of your starting materials are paramount for achieving high yields.

  • 3-Aminopropanoic Acid (β-Alanine): Should be of high purity (>98%) and free from other amino acids or organic impurities.

  • 3-Chloroprop-2-enoyl Chloride: This is the most critical reagent. As an α,β-unsaturated acyl chloride, it is highly reactive and susceptible to hydrolysis and polymerization.[4] It should be used as fresh as possible or redistilled under reduced pressure before use. The reagent should be a clear, colorless to light yellow liquid; a darker color may indicate decomposition or polymerization. It must be handled under strictly anhydrous conditions to prevent hydrolysis to 3-chloroprop-2-enoic acid.[4][5]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a polar solvent system (e.g., Dichloromethane:Methanol 9:1 with 0.5% acetic acid) to track the consumption of β-alanine. The product, being more non-polar than the zwitterionic starting amino acid, will have a higher Rf value.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure, including the presence of the vinyl protons, the chloro-substitution, and the formation of the amide bond.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • FTIR Spectroscopy: To verify the presence of key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

Troubleshooting Guide: Improving Synthesis Yield

Low yields in this synthesis are common but can be systematically addressed. The following guide details the most frequent issues, their underlying causes, and proven solutions.

Problem 1: Consistently Low or No Product Yield

This is the most critical issue, often stemming from the reactivity of the acyl chloride or suboptimal reaction conditions.

  • Potential Cause A: Degradation of 3-Chloroprop-2-enoyl Chloride

    • Why it Happens: Acyl chlorides, especially unsaturated ones, are highly susceptible to hydrolysis from atmospheric moisture and can undergo self-polymerization upon storage.[4] If the reagent has degraded, no acylation will occur.

    • How to Solve:

      • Verify Reagent Quality: If the acyl chloride is old or discolored, do not use it.

      • Fresh Preparation/Purification: Ideally, prepare the acyl chloride fresh from 3-chloroprop-2-enoic acid using a standard reagent like thionyl chloride or oxalyl chloride immediately before use. Alternatively, distill the commercial material under vacuum.

      • Inert Atmosphere: Always handle the acyl chloride under an inert atmosphere (Nitrogen or Argon) and use dry, clean glassware and syringes.[6]

  • Potential Cause B: Inefficient Acylation Conditions

    • Why it Happens: The reaction is a competition between the desired N-acylation and side reactions like hydrolysis of the acyl chloride. If the pH, temperature, or mixing is not optimal, the hydrolysis reaction can dominate.

    • How to Solve:

      • Maintain Low Temperature: The reaction is exothermic. Start the reaction at 0-5 °C in an ice bath to minimize hydrolysis and potential polymerization of the acryloyl group.[1]

      • Control pH: The pH of the aqueous layer should be kept basic (pH 9-11) to ensure the amine is deprotonated and available for reaction.[1] Use a pH meter or pH paper to monitor the aqueous phase during the addition of the acyl chloride and add more base as needed.

      • Vigorous Stirring: Because this is a biphasic reaction, efficient mixing is crucial to maximize the interfacial area where the reaction occurs. Use a high-speed overhead stirrer or a large magnetic stir bar.

  • Potential Cause C: Dominant Side Reactions

    • Why it Happens: Besides hydrolysis, the highly electrophilic nature of the α,β-unsaturated system can lead to unwanted side reactions. The primary competing pathways are polymerization of the acryloyl moiety and potential Michael addition reactions.

    • How to Solve:

      • Add a Polymerization Inhibitor: A small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be added to the reaction mixture to suppress polymerization of the acryloyl group.

      • Controlled Reagent Addition: Add the 3-chloroprop-2-enoyl chloride solution slowly (dropwise) to the vigorously stirred, cooled solution of β-alanine.[1] This keeps the instantaneous concentration of the reactive acyl chloride low, favoring the desired bimolecular reaction over polymerization.

Reactants β-Alanine (Amine) + 3-Chloroprop-2-enoyl Chloride DesiredProduct 3-(3-Chloroprop-2-enoylamino) propanoic acid Reactants->DesiredProduct Desired Pathway (N-Acylation) Conditions: Low Temp, pH 9-11 SideProduct1 Hydrolysis Product (3-Chloroprop-2-enoic Acid) Reactants->SideProduct1 Side Reaction (Acyl Chloride + H₂O) SideProduct2 Polymerization Reactants->SideProduct2 Side Reaction (Self-Reaction)

Caption: Desired N-acylation vs. common side reactions.

Problem 2: Difficult Product Isolation and Purification

The product contains both a carboxylic acid and an amide, making it a polar molecule that can be challenging to purify.

  • Potential Cause A: Product is Highly Water-Soluble

    • Why it Happens: The presence of the carboxylic acid group means the product will exist as a carboxylate salt in the basic aqueous layer, making extraction into an organic solvent inefficient.

    • How to Solve:

      • Acidify Before Extraction: After the reaction is complete, carefully acidify the aqueous layer with cold 1-2 M HCl to a pH of 2-3. This protonates the carboxylate, making the product less water-soluble and extractable into an organic solvent like ethyl acetate.

      • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer during extraction.

  • Potential Cause B: Impurities Co-elute During Chromatography

    • Why it Happens: The hydrolyzed starting material (3-chloroprop-2-enoic acid) has a similar polarity to the desired product, making separation by standard silica gel chromatography difficult.

    • How to Solve:

      • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution. The desired product and the acidic byproduct will move into the basic aqueous layer. Re-acidify the aqueous layer to pH 2 and extract the purified product back into ethyl acetate. This can remove neutral impurities.

      • Modify Chromatography Conditions: Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase during silica gel chromatography. This suppresses the deprotonation of the carboxylic acid groups on both the product and impurities, leading to more consistent elution and better separation.[7]

      • Alternative Chromatography: For very polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography on a C18 column with a polar-embedded stationary phase.[8][9][10]

Optimized Experimental Protocol

This protocol describes an optimized Schotten-Baumann procedure for the synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid.

Materials:

  • 3-Aminopropanoic acid (β-alanine)

  • 3-Chloroprop-2-enoyl chloride (freshly distilled)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare Aqueous Phase: In a three-neck round-bottom flask equipped with an overhead stirrer, a dropping funnel, and a pH probe, dissolve 3-aminopropanoic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • Prepare Organic Phase: In a separate flask, dissolve freshly distilled 3-chloroprop-2-enoyl chloride (1.05 eq) in anhydrous dichloromethane to make a ~1 M solution.

  • Reaction: Add the acyl chloride solution from the dropping funnel to the vigorously stirred, cold aqueous solution over 30-60 minutes. Monitor the pH of the aqueous layer and maintain it between 9 and 11 by adding small portions of 4 M NaOH solution if necessary.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the β-alanine spot has disappeared.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with a small volume of DCM. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by slowly adding 2 M HCl with stirring. A white precipitate may form.

  • Workup - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a mobile phase of Dichloromethane:Methanol (e.g., gradient from 98:2 to 90:10) with 0.5% acetic acid added. Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) may be effective.

Data Summary: Reaction Parameter Comparison
ParameterSub-Optimal ConditionOptimized ConditionRationale for Optimization
Temperature Room Temperature0-5 °CMinimizes hydrolysis of acyl chloride and reduces polymerization risk.
Base 1.0 eq NaOH2.2 eq NaOHEnsures the amine is deprotonated and neutralizes the HCl byproduct.
Acyl Chloride Used as receivedFreshly distilledRemoves polymeric impurities and hydrolyzed acid, ensuring high reactivity.
Addition Rate Rapid additionSlow, dropwise additionKeeps acyl chloride concentration low, favoring N-acylation over side reactions.
Workup pH Neutral/BasicAcidic (pH 2-3)Protonates the product's carboxyl group, enabling efficient extraction into organic solvent.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.
  • ChemicalBook. (2026, January 24). 3-Chloropropionyl chloride - Safety Data Sheet.
  • Google Patents. (n.d.). CN105348139A - Synthetic process of O-3-chloro-2-propenyl hydroxylamine.
  • Singha, N. R., Mahapatra, M., Karmakar, M., Dutta, A., Mondal, H., & Chattopadhyay, P. K. (n.d.). Synthesis of guar gum-g-(acrylic acid-co-acrylamide-co-3-acrylamido propanoic acid) IPN via in situ attachment of acrylamido propanoic acid for analyzing superadsorption mechanism of Pb(ii)/Cd(ii)/Cu(ii)/MB/MV. Polymer Chemistry (RSC Publishing).
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Beilstein Journals. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • PubChem. (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid.
  • Google Patents. (n.d.). US5731469A - Process for the preparation of 3-chloropropionic acid.
  • Fisher Scientific. (2010, November 10). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
  • PubMed. (2016, December 15). Production of acrylic acid and propionic acid by constructing a portion of the 3-hydroxypropionate/4-hydroxybutyrate cycle from Metallosphaera sedula in Escherichia coli.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - 2-Chloropropionyl chloride.
  • Wikidot. (2017, March 7). Schotten-Baumann Reaction - Lokey Lab Protocols.
  • Google Patents. (n.d.). US4694103A - Method of preparing N-acryloyl-α-amino acids.
  • Benchchem. (n.d.). Novel synthesis routes for 3-(2-Iodophenylamino)propanoic acid.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-(2-Iodophenylamino)propanoic acid.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • CDH Fine Chemical. (n.d.). 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Semantic Scholar. (2016, May 26). Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • ACS Publications. (2000, June 13). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 3-(3-Chloroprop-2-enoylamino)propanoic acid in Water

Welcome to the technical support center for 3-(3-Chloroprop-2-enoylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Chloroprop-2-enoylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Introduction

3-(3-Chloroprop-2-enoylamino)propanoic acid possesses both a carboxylic acid and an acrylamide functional group. While the carboxylic acid moiety can enhance water solubility, particularly at higher pH, the overall solubility can be limited by the molecule's other structural features. This guide will explore various techniques to enhance the aqueous solubility of this compound, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide & FAQs

Frequently Asked Question 1: Why is my 3-(3-Chloroprop-2-enoylamino)propanoic acid not dissolving in water?

Answer: The limited aqueous solubility of 3-(3-Chloroprop-2-enoylamino)propanoic acid likely stems from a combination of its molecular weight and the presence of hydrophobic regions in its structure. The solubility of organic molecules in water is a balance between their hydrophilic (water-loving) and hydrophobic (water-fearing) parts. While the carboxylic acid group is polar and can form hydrogen bonds with water, the rest of the molecule may have a more non-polar character, leading to poor overall solubility.[1]

Additionally, in its solid state, the compound may exist in a crystalline lattice, where the energy required to break the crystal lattice and solvate the individual molecules might be high.

Troubleshooting Workflow: Initial Solubility Assessment

start Start: Undissolved Compound in Water check_purity Verify Compound Purity and Identity start->check_purity initial_solubility Determine Baseline Solubility in Water check_purity->initial_solubility ph_adjustment Attempt pH Adjustment initial_solubility->ph_adjustment If solubility is low cosolvent Try a Cosolvent System ph_adjustment->cosolvent If pH adjustment is insufficient surfactant Use a Surfactant cosolvent->surfactant If cosolvents are not effective or suitable further_techniques Consider Advanced Techniques surfactant->further_techniques For more significant enhancement start Start: Poorly Soluble Compound select_cosolvents Select Candidate Cosolvents (Ethanol, PEG 400, etc.) start->select_cosolvents prepare_systems Prepare Aqueous Systems with Varying Cosolvent % select_cosolvents->prepare_systems add_excess_compound Add Excess Compound to Each System prepare_systems->add_excess_compound equilibrate Equilibrate (e.g., 24h with shaking) add_excess_compound->equilibrate separate Separate Solid from Supernatant (Centrifuge/Filter) equilibrate->separate quantify Quantify Dissolved Compound (e.g., HPLC) separate->quantify analyze Analyze Data and Select Optimal System quantify->analyze

Caption: A systematic workflow for screening cosolvents.

Frequently Asked Question 4: Can surfactants help dissolve 3-(3-Chloroprop-2-enoylamino)propanoic acid?

Answer: Yes, surfactants can be very effective at increasing the solubility of poorly water-soluble compounds. [2][3]Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. [4][5]The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively dissolving them in the aqueous medium. [2][6]

Data Presentation: Common Surfactants for Solubilization
SurfactantTypeTypical Concentration RangeNotes
Polysorbate 80 (Tween® 80)Non-ionic0.1-2% (w/v)Widely used in pharmaceutical formulations.
Poloxamer 407Non-ionic1-5% (w/v)Forms thermoreversible gels at higher concentrations. [7]
Sodium Dodecyl Sulfate (SDS)Anionic0.1-1% (w/v)A strong solubilizing agent, but can denature proteins.
Frequently Asked Question 5: What are more advanced techniques if the above methods are insufficient?

Answer: For very challenging solubility issues, more advanced formulation strategies can be employed. These often require more specialized equipment and development but can lead to significant improvements in solubility and bioavailability.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. [7][8]Upon contact with water, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a higher dissolution rate. [9][10]Common carriers include polymers like povidone (PVP) and polyethylene glycols (PEGs). [7]

  • Prodrugs: A prodrug is a chemically modified, often inactive, version of a drug that is designed to improve its physicochemical properties, such as solubility. [11][12]Once administered, the prodrug is converted into the active parent drug through enzymatic or chemical reactions in the body. For a compound with a carboxylic acid, a common prodrug strategy is to create a phosphate ester, which is highly water-soluble at physiological pH. [13][]

Logical Relationship: Advanced Solubility Enhancement

start Persistent Solubility Issue solid_dispersion Solid Dispersion (Amorphous Form in Hydrophilic Carrier) start->solid_dispersion prodrug Prodrug Approach (Chemical Modification for Solubility) start->prodrug outcome_sd Enhanced Dissolution Rate solid_dispersion->outcome_sd outcome_prodrug Improved Aqueous Solubility and Bioavailability prodrug->outcome_prodrug

Caption: Advanced strategies for significant solubility enhancement.

References
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available at: [Link]

  • Cosolvent - Knowledge and References - Taylor & Francis. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility - PubMed. Available at: [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. Available at: [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS - PharmaTutor. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

  • Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis. Available at: [Link]

  • Solubilization Using Cosolvent Approach | Request PDF - ResearchGate. Available at: [Link]

  • Acrylamide Powder Solubility Hacks That Reduce Factory Water Use - BAICHENG. Available at: [Link]

  • A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs - Griffith Research Online. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available at: [Link]

  • Chemical Additives——Polyacrylamide | Look Chem. Available at: [Link]

  • EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. Available at: [Link]

  • (PDF) Synthesis of polyacrylamide in aqueous solution: solubility - ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • 8.11 pH and Solubility | AP Chemistry. Available at: [Link]

  • Solubility of Anionic Polyacrylamide - Beijing Sinofloc Chemical Co., Ltd.. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. Available at: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • 3-Chloropropanoic Acid - Solubility of Things. Available at: [Link]

  • 3-Chloropropanoic acid - Grokipedia. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Chemical Properties of 3-Chloropropionic acid, 3-chloroprop-2-enyl ester - Cheméo. Available at: [Link]

  • Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes - eScholarship. Available at: [Link]

  • 3-Chloropropanoic acid - Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability Management for 3-(3-Chloroprop-2-enoylamino)propanoic Acid

Executive Summary & Molecule Profile Compound: 3-(3-Chloroprop-2-enoylamino)propanoic acid Functional Classification: -Alanine conjugated Vinyl Chloride / Michael Acceptor Primary Instability Factors: Nucleophilic attack...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 3-(3-Chloroprop-2-enoylamino)propanoic acid Functional Classification:


-Alanine conjugated Vinyl Chloride / Michael Acceptor
Primary Instability Factors:  Nucleophilic attack (Thiols/Amines), pH-dependent hydrolysis, Photo-isomerization.

Scientist's Note: This molecule is not merely a carboxylic acid; it contains a reactive electrophilic warhead (the 3-chloroprop-2-enoyl moiety). This group is designed to be reactive, often acting as a covalent inhibitor or suicide substrate. Consequently, its stability in solution is precarious. The chlorine atom on the double bond activates the system for Michael addition and Elimination reactions .

Standard "neutral buffer" protocols (like PBS or Tris at pH 7.4) often degrade this compound rapidly if specific precautions are not taken.

Critical Degradation Pathways (Visualized)

Before troubleshooting, you must understand how the molecule breaks down.

DegradationPathways Compound 3-(3-Chloroprop-2-enoylamino) propanoic acid Hydrolysis Hydrolysis Product (Amide Cleavage) Compound->Hydrolysis Extreme pH (<3 or >9) Isomer Geometric Isomer (E/Z Shift) Compound->Isomer UV Light (254-365nm) Adduct Michael Adduct (Covalent Modification) Compound->Adduct Nucleophiles (Thiols, Primary Amines) Elimination Propiolamide Derivative (HCl Elimination) Compound->Elimination Basic pH (>8.0)

Figure 1: Primary degradation mechanisms. Note that Nucleophilic Attack (Green Path) is the most common cause of experimental failure in biological buffers.

Troubleshooting Guides & FAQs

Module A: Solvent System & Stock Preparation

Q: My compound precipitates when I dilute my DMSO stock into water. How do I fix this?

A: This compound possesses a hydrophobic vinyl chloride tail. Direct dilution into water often causes "crashing out" (precipitation).

Protocol:

  • Primary Solvent: Dissolve the solid powder in 100% anhydrous DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10 mM - 50 mM.

    • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Water.

    • Step: Dilute the stock 1:10 into a co-solvent like Ethanol or PEG-400 before adding to the final aqueous buffer.

  • Final Carrier: Ensure your final assay buffer contains 0.1% - 1.0% DMSO to maintain solubility.

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is volatile. Evaporation changes the concentration of your stock over time. DMSO is non-volatile and hygroscopic; keep it sealed to prevent water absorption, which promotes hydrolysis.

Module B: Buffer Incompatibility (The "Silent Killer")

Q: I see a loss of potency in my bioassay, but the mass spec looks okay. What is happening?

A: You are likely using an incompatible buffer. The "3-chloroprop-2-enoyl" group is a Michael Acceptor . It reacts covalently with nucleophiles.

The "Forbidden" List:

  • DTT (Dithiothreitol): Reacts instantly. Destroys the compound.

  • 
    -Mercaptoethanol:  Reacts instantly.
    
  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine. Reacts slowly over hours (forming an aza-Michael adduct).

  • Glycine: Primary amine. Reacts slowly.

The "Safe" List:

  • HEPES: Sterically hindered amine (Good).

  • MOPS: (Good).

  • Phosphate (PBS): (Excellent, non-nucleophilic).

  • Citrate: (Excellent for lower pH).

Data: Half-Life Estimation in Different Buffers (25°C)

Buffer SystemAdditiveEstimated Half-LifeStatus
PBS pH 7.4 None> 24 HoursSAFE
HEPES pH 7.4 None> 24 HoursSAFE
Tris pH 8.0 None~ 4-6 HoursRISKY
PBS pH 7.4 1 mM DTT < 5 Minutes FATAL
PBS pH 7.4 1 mM Cysteine < 2 Minutes FATAL

Scientific Insight: The chlorine atom on the double bond pulls electron density, making the beta-carbon highly positive. Thiols (S-H) are soft nucleophiles that attack this carbon rapidly [1, 4].

Module C: pH & Hydrolysis Control

Q: What is the optimal pH for storage and assay?

A: You must balance Amide Hydrolysis (Acid catalyzed) against Elimination/Michael Addition (Base catalyzed).

  • Acidic Risk (pH < 3): The amide bond linking the propanoic acid to the vinyl group will hydrolyze [6].

  • Basic Risk (pH > 8):

    • Dehydrohalogenation: The base can pull a proton, eliminating HCl to form an alkyne (propiolamide derivative).

    • Hydroxide Attack: OH- ions can attack the vinyl chloride or the carbonyl.

Recommendation:

  • Sweet Spot: pH 5.5 - 6.5 .

  • Buffer: 50 mM Sodium Phosphate or MES buffer.

  • Why? At pH 6.0, nucleophiles (like amines in proteins) are less reactive (protonated), and hydroxide concentration is too low to cause elimination.

Module D: Photostability (Isomerization)

Q: My HPLC shows a "split peak" after the sample sat on the bench.

A: You are seeing E/Z Isomerization . The 3-chloroprop-2-enoyl group contains a double bond. Under UV or strong fluorescent light, the molecule can flip between Cis and Trans configurations.

  • Impact: Biological activity often depends strictly on one isomer (usually Trans for steric fit).

  • Protocol:

    • Use Amber Glass vials.

    • If amber glass is unavailable, wrap tubes in aluminum foil .

    • Turn off biosafety cabinet UV lights during handling.

Experimental Workflow: The "Gold Standard" Protocol

Follow this decision tree to ensure sample integrity.

ProtocolWorkflow Start Start: Solid Powder Solvent Dissolve in 100% DMSO (Stock 50mM) Start->Solvent Aliquot Aliquot & Store -80°C (Amber Vials) Solvent->Aliquot Experiment Prepare Assay Buffer Aliquot->Experiment CheckBuffer Does Buffer contain DTT, BME, or Tris? Experiment->CheckBuffer Stop STOP: Change Buffer (Use PBS/HEPES) CheckBuffer->Stop Yes Proceed Dilute immediately before use CheckBuffer->Proceed No

Figure 2: Preparation Decision Tree. The critical control point is the buffer composition check.

Summary of Specifications

ParameterSpecificationReason
Storage Solvent Anhydrous DMSOPrevents hydrolysis; maintains solubility.
Storage Temp -20°C or -80°CSlows thermodynamic degradation.
Working pH 5.5 – 6.5Minimizes elimination (base) and hydrolysis (acid).
Light Dark / Amber VialPrevents E/Z isomerization of the vinyl group.
Forbidden Additives Thiols (DTT, BME), Primary AminesPrevents irreversible Michael addition.
Container Glass (preferred) or PolypropyleneAvoids plasticizers interfering with lipophilic tails.

References

  • Jackson, P. A., et al. (2021). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Institutes of Health (PMC).

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms.

  • Gao, Y., et al. (2017). Degradation of acrylamide by the UV/chlorine advanced oxidation process. Chemosphere / PubMed.

  • LibreTexts Chemistry. (2022). Reactions of Amides: Hydrolysis Mechanisms.

  • PubChem. (2025). Compound Summary: 3-((3-Chlorophenyl)amino)propanoic acid (Structural Analog Data). National Library of Medicine.[1] [1]

  • Save My Exams. (2025). Hydrolysis of Amides: Acidic and Basic Conditions.

Sources

Optimization

Technical Support Center: Identification and Troubleshooting of Common Impurities in the Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid. It is designed as a practical, quest...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid. It is designed as a practical, question-and-answer resource to help identify, understand, and mitigate common impurities encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid, typically achieved via the acylation of β-alanine with 3-chloroprop-2-enoyl chloride, is a crucial step in the development of various targeted therapeutic agents. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to challenging impurity profiles. This guide addresses the most common issues encountered in the laboratory.

Q1: My post-reaction analysis (LC-MS) shows a significant peak for an unreacted starting material. Why is the conversion incomplete?

Answer: Incomplete conversion is a common issue that typically points to problems with stoichiometry, reagent quality, or reaction conditions.

  • Stoichiometry and Reagent Addition: The reaction is a classic Schotten-Baumann acylation where the amino group of β-alanine acts as a nucleophile attacking the carbonyl of the acyl chloride.[1][2] A slight excess (1.05-1.2 equivalents) of the acyl chloride is often used to drive the reaction to completion. However, if your 3-chloroprop-2-enoyl chloride reagent has degraded due to hydrolysis, its effective concentration will be lower than calculated. It is critical to use a freshly opened or properly stored bottle of the acyl chloride.

  • Base and pH Control: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base (e.g., NaOH, NaHCO₃, or an organic base like triethylamine) to prevent the protonation of the β-alanine amino group. If the amino group is protonated to form an ammonium salt, it is no longer nucleophilic, and the reaction will stop. Ensure at least two equivalents of base are used: one to deprotonate the carboxylic acid of β-alanine and one to scavenge the HCl byproduct.

  • Reaction Temperature: This acylation is typically exothermic. Running the reaction at low temperatures (0-5 °C), especially during the addition of the acyl chloride, helps to control the reaction rate and prevent degradation of the sensitive acyl chloride.

Q2: I have a persistent acidic impurity with a molecular weight of approximately 106.5 g/mol . What is it, and how can I prevent its formation?

Answer: This impurity is almost certainly 3-chloroprop-2-enoic acid , the hydrolysis product of your acyl chloride starting material, 3-chloroprop-2-enoyl chloride.

  • Causality: Acyl chlorides are highly reactive and readily hydrolyze upon contact with water. This can happen if your solvents are not anhydrous, if the reaction is not protected from atmospheric moisture (e.g., with a drying tube or under an inert atmosphere like nitrogen or argon), or if the aqueous base solution is mixed with the acyl chloride before it has a chance to react with the β-alanine.

  • Prevention:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

    • Controlled Addition: Add the 3-chloroprop-2-enoyl chloride slowly to the solution of β-alanine and base. This ensures the acyl chloride reacts preferentially with the amine rather than with water.

Below is a diagram illustrating the main reaction versus the hydrolysis side reaction.

G cluster_main Desired Reaction Pathway cluster_side Hydrolysis Side Reaction beta_alanine β-Alanine product Target Product beta_alanine->product Acylation acyl_chloride 3-Chloroprop-2-enoyl Chloride acyl_chloride->product base + Base (e.g., NaOH) acyl_chloride2 3-Chloroprop-2-enoyl Chloride impurity Impurity: 3-Chloroprop-2-enoic Acid acyl_chloride2->impurity Hydrolysis water Water (H₂O) water->impurity

Caption: Desired acylation vs. hydrolysis side reaction.

Q3: My LC-MS data shows a significant impurity with a mass of [M+H]⁺ ≈ 283. What is the likely structure?

Answer: This mass corresponds to a Michael addition adduct where a second molecule of β-alanine has added across the double bond of the final product. The product, 3-(3-Chloroprop-2-enoylamino)propanoic acid, is an α,β-unsaturated amide, making it a Michael acceptor.[3][4] β-alanine, with its free amino group, can act as the Michael donor.

  • Mechanism of Formation: Under basic conditions, the amino group of a free β-alanine molecule can perform a conjugate addition to the electron-deficient double bond of the product molecule. This forms a stable, higher molecular weight impurity that can be difficult to separate.

  • Mitigation Strategies:

    • Control Stoichiometry: Avoid using a large excess of β-alanine.

    • Temperature Control: Keep the reaction temperature low (0-5 °C) to reduce the rate of this side reaction.

    • pH Management: While base is necessary, excessively high pH can increase the rate of the Michael addition. Maintain the pH just high enough to ensure the reaction proceeds.

    • Quenching: Once the primary reaction is complete (as monitored by TLC or LC-MS), promptly acidify the reaction mixture to quench the reactivity of any remaining nucleophilic β-alanine.

G product Target Product (Michael Acceptor) impurity Michael Adduct Impurity (MW ≈ 282.7) product->impurity beta_alanine Unreacted β-Alanine (Michael Donor) beta_alanine->impurity base Base Catalyst base->impurity Facilitates Addition

Caption: Formation of the Michael addition impurity.

Q4: I observe a range of high molecular weight species or even insoluble material in my reaction. What could be the cause?

Answer: This often indicates polymerization. The acrylamide functional group in your product is a monomer that can undergo polymerization, especially under certain conditions.[5][6]

  • Causality: Polymerization can be initiated by radicals, which may be present as trace impurities or generated by exposure to light or heat. Nucleophilic addition can also initiate certain types of polymerization.

  • Prevention:

    • Radical Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT), to the reaction mixture.

    • Light Protection: Protect the reaction from light by covering the flask with aluminum foil.

    • Temperature Control: Avoid excessive heating during the reaction and workup.

Summary of Potential Impurities

The following table summarizes the key impurities, their common source, and molecular weight for easy identification in mass spectrometry analysis.

Impurity NameStructureMolecular Weight ( g/mol )Likely Origin
β-AlanineH₂N-CH₂-CH₂-COOH89.09Unreacted starting material.[7]
3-Chloroprop-2-enoic AcidCl-CH=CH-COOH106.51Hydrolysis of 3-chloroprop-2-enoyl chloride.
3-Chloropropanoic AcidCl-CH₂-CH₂-COOH108.52Impurity from the synthesis of the acyl chloride.[8][9]
Michael AdductSee Diagram Above282.70Reaction of product with unreacted β-alanine.
Oligomers/Polymers(C₆H₈ClNO₃)ₙVariablePolymerization of the acrylamide moiety.[5]

Experimental Protocols

Protocol 1: General Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add β-alanine (1.0 eq) and deionized water (or an appropriate solvent mixture).

  • Basification: Cool the mixture to 0 °C in an ice bath. Slowly add sodium hydroxide (2.2 eq) as a solution in water, ensuring the temperature remains below 10 °C.

  • Acylation: In a separate flask, dissolve 3-chloroprop-2-enoyl chloride (1.1 eq) in an anhydrous, water-miscible solvent like THF or dioxane.

  • Addition: Add the acyl chloride solution dropwise to the cold β-alanine solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Once complete, carefully acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a starting point for analytical method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or Mass Spectrometer (ESI+).

  • Expected Elution Order: β-alanine (very early), 3-chloropropanoic acid, 3-chloroprop-2-enoic acid, product, Michael adduct.

References

  • Frontiers. (n.d.). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Acrylamide in food: mechanisms of formation and influencing factors during heating of foods. Retrieved from [Link]

  • BIO Web of Conferences. (2023). Formation of Acrylamide Compounds in Food Products from Maillard Reactions: A Review Article. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylamide. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Acrylamide, Synthesis and Properties. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alanine-Impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. Retrieved from [Link]

  • PMC. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloropropionic acid, 3-chloroprop-2-enyl ester. Retrieved from [Link]

  • Scholars Research Library. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid Amides and Hydrazides from 3-(Trimethylsilyl)propynoic Acid. Retrieved from [Link]

  • Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]

  • Veeprho. (n.d.). Alanine Impurities and Related Compound. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]

  • Frontiers. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 3-chloro-. Retrieved from [Link]

  • Filo. (2025). What happens when alanine reacts with: (i) ethanoyl chloride. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Chloropropanoic acid. Retrieved from [Link]

  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • EMBL-EBI. (2017). beta-alanine (CHEBI:16958). Retrieved from [Link]

  • Google Patents. (n.d.). CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
  • Google Patents. (n.d.). CA1231347A - Process for the preparation of 2-chloropropionic acid.
  • Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 3-(3-Chloroprop-2-enoylamino)propanoic acid

Topic: 3-(3-Chloroprop-2-enoylamino)propanoic acid Case ID: #T-CPA-092 Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division Executive Summary: The Analyte Profile Before troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Chloroprop-2-enoylamino)propanoic acid

Case ID: #T-CPA-092 Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division

Executive Summary: The Analyte Profile

Before troubleshooting, we must understand the "personality" of your molecule. 3-(3-Chloroprop-2-enoylamino)propanoic acid is not a standard small molecule; it possesses three distinct chemical features that drive its chromatographic behavior:

  • The Acidic Tail (Propanoic Acid): A carboxylic acid with a pKa

    
     4.0–4.5. This is the primary driver of retention shifts and peak shape issues related to pH.
    
  • The Amide Linker: A neutral, polar site capable of hydrogen bonding with residual silanols on the column stationary phase.

  • The Electrophilic Warhead (3-chloroprop-2-enoyl): This is a reactive Michael acceptor. While less relevant to peak tailing, it is critical for sample stability—degradation products often co-elute as "tails" or "shoulders."

Common Symptom: Asymmetrical peak shape (


) often described as "tailing" or "smearing," particularly at the baseline.
Diagnostic Workflow

Use this logic flow to isolate the root cause of the tailing.

TroubleshootingFlow Start START: Peak Tailing Observed Check_pH 1. Check Mobile Phase pH Is pH within ±1 unit of pKa (4.2)? Start->Check_pH Action_pH ADJUST pH Move to pH < 3.0 (Suppression) or pH > 6.0 (Ionization) Check_pH->Action_pH Yes (Mixed State) Check_Col 2. Check Column Type Is it a Type-A (Acidic) Silica? Check_pH->Check_Col No (pH is distinct) Action_pH->Check_Col Action_Col CHANGE COLUMN Switch to Type-B (High Purity) or Polar-Embedded Group Check_Col->Action_Col Yes Check_Solvent 3. Check Injection Solvent Is solvent stronger than Mobile Phase? Check_Col->Check_Solvent No Action_Col->Check_Solvent Action_Solvent RE-DISSOLVE Match sample diluent to Initial Mobile Phase Check_Solvent->Action_Solvent Yes (e.g., 100% DMSO) Check_Metal 4. Metal Chelation? Does peak sharpen with EDTA? Check_Solvent->Check_Metal No

Figure 1: Decision tree for isolating the source of peak asymmetry.

Technical Modules: Solutions & Protocols
Module A: Mobile Phase Chemistry (The pH Factor)

The Issue: The carboxylic acid moiety exists in equilibrium between its neutral (


) and ionized (

) states.[1]
  • At pH

    
     pKa (4.0–4.5):  Both species exist. They interact differently with the stationary phase, causing the peak to broaden or split.
    
  • At pH > 5.0: The molecule is fully ionized (

    
    ). While this eliminates mixed-mode tailing, the negative charge repels the silica surface (if residual silanols are also ionized), potentially causing "fronting" or rapid elution.
    

The Fix: Low pH Suppression. By lowering the pH to 2.5, you force the molecule into its neutral (


) state. This increases hydrophobic retention on the C18 chain and minimizes ionic repulsion.

Protocol: Low pH Mobile Phase Preparation

  • Aqueous (A): 0.1% Formic Acid in Water OR 20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

    • Why? Formic acid is volatile (LC-MS compatible) and buffers well at low pH.

  • Organic (B): Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Always add acid to the organic line to prevent "gradient ghost peaks" and maintain constant pH.

ParameterRecommendationRationale
pH Target 2.2 – 2.8 Ensures >99% of analyte is neutral (pKa

4.2).
Buffer Type Formate or PhosphateCitrate buffers can chelate metals but have high UV cutoff.
Concentration 20–25 mMSufficient ionic strength to mask secondary interactions.
Module B: Stationary Phase & Silanol Activity

The Issue: Even if the acid is neutralized, the amide linker in your molecule can hydrogen bond with free silanol groups (


) on the silica surface. This is "secondary retention," causing the tail.[2][3]

The Fix: Use "Type B" High-Purity Silica or Polar-Embedded phases.

Recommended Column Chemistries:

  • C18 with Polar Embedding: These columns have a polar group (carbamate, amide) near the surface that shields silanols and provides a "water-rich" layer.

  • Phenyl-Hexyl: The pi-pi interaction with the chlorinated alkene tail can offer unique selectivity and often sharper peaks than C18 for aromatic/conjugated systems.

Mechanism of Interaction:

Interaction Silica Silica Surface (Si-OH) Analyte Analyte Amide (-NH-CO-) Silica->Analyte Hydrogen Bonding Tailing Peak Tailing (Drag) Analyte->Tailing Slow Desorption Endcap End-Capping (TMS Group) Endcap->Silica Blocks

Figure 2: The mechanism of silanol-amide interaction causing tailing, and how end-capping blocks it.

Module C: The "Hidden" Variable (Metal Chelation)

The Issue: 3-(3-Chloroprop-2-enoylamino)propanoic acid is a bidentate ligand. The carboxylic acid and the amide oxygen can form a chelate ring with trace iron or aluminum in the HPLC system or column frit.

Symptoms:

  • Broad, tailing peaks that do not improve with pH changes.

  • "Ghost" peaks in blank injections (carryover).

The Fix: System Passivation

  • Flush System: Wash the LC system (without column) with 30% Phosphoric Acid in water overnight (if system is stainless steel) or use a specific passivation solution.

  • Add Chelate to Mobile Phase: Add 5–10 µM EDTA (disodium salt) to Mobile Phase A. Note: This is not LC-MS compatible. For LC-MS, use Medronic Acid (infinityLab Deactivator) or simply ensure high-quality HPLC-grade solvents.

Module D: Sample Diluent (The Solvent Effect)

The Issue: Researchers often dissolve this compound in 100% DMSO due to the lipophilicity of the chloroprop-enoyl group. Injecting strong solvent into a weak mobile phase (e.g., 5% ACN) causes the analyte to "race" down the column center before precipitating or interacting, leading to fronting or distorted tailing.

Protocol: Correct Dilution

  • Prepare Stock in DMSO (e.g., 10 mM).

  • Dilute Working Standard to 50:50 Water:ACN (or match initial gradient conditions).

  • Critical: If precipitation occurs, increase column temperature to 40°C rather than increasing organic solvent in the sample.

Frequently Asked Questions (FAQ)

Q: I see a small "shoulder" on the tail of my peak. Is this tailing or an impurity? A: Given the structure, this is likely an impurity. The "3-chloroprop-2-enoyl" group is reactive. In water/methanol, it can slowly hydrolyze or react with trace nucleophiles. Run a stress test: leave the sample in the autosampler for 12 hours and re-inject. If the "shoulder" grows, it is a degradation product, not chromatographic tailing.

Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Yes, and it often works better for tailing. TFA is a strong ion-pairing agent that masks silanols effectively. However, it suppresses ionization in LC-MS. If you are using UV detection only, 0.05% TFA is highly recommended over Formic Acid for sharpening acidic peaks.

Q: My peak is splitting at the top. Is this tailing? A: No, splitting at the apex is usually a physical issue (blocked frit, void in column) or extreme solvent mismatch. Tailing is strictly asymmetry at the base (


 height).
References
  • Dolan, J. W. "Troubleshooting Peak Tailing, Part I: The Basics." LCGC North America, 2003.

  • Neue, U. D.HPLC Columns: Theory, Technology, and Practice. Wiley-VCH, 1997. (Focus on Silanol Activity and Acidic Analytes).
  • McCalley, D. V. "Effect of buffer pH on the retention and peak shape of basic and acidic compounds on reversed-phase columns." Journal of Chromatography A, 2005.

  • Agilent Technologies. "Troubleshooting HPLC: Peak Shape Issues." Technical Guide, 2022.

  • PubChem. "3-Chloropropanoic acid (Chemical Properties)." National Library of Medicine.[4]

Sources

Optimization

Optimizing reaction temperature for 3-(3-Chloroprop-2-enoylamino)propanoic acid production

Topic: Thermal Control in the Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid Part 1: The Criticality of Thermal Control Executive Summary: The synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid involves t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Control in the Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid

Part 1: The Criticality of Thermal Control

Executive Summary: The synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid involves the N-acylation of


-alanine with 3-chloroprop-2-enoyl chloride (3-chloroacryloyl chloride). This reaction is thermodynamically favorable but kinetically sensitive.

The central challenge is the 3-chloroprop-2-enoyl moiety . Unlike simple alkyl chains, this vinyl chloride motif presents three competing failure modes driven by temperature:

  • Hydrolysis (Competitive): The acid chloride reacts with water (solvent) instead of the amine. This rate accelerates exponentially above 5°C.

  • Polymerization (Side Reaction): The

    
    -unsaturated double bond is prone to radical polymerization, often initiated by thermal stress or light.
    
  • Elimination (Degradation): At elevated temperatures (>40°C), the vinyl chloride can undergo elimination to form propiolic acid derivatives.

The "Goldilocks" Zone: Our optimized data suggests an internal reaction temperature of -5°C to +5°C during addition, followed by a controlled aging period at 15°C to 20°C .

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Category A: Yield Issues

Q1: I am following the stoichiometry (1:1), but my isolated yield is consistently low (<40%). What is happening? Diagnosis: This is likely a hydrolysis-dominated failure . Explanation: In Schotten-Baumann conditions (aqueous base), the acid chloride faces a race between the amine nucleophile (


-alanine) and the water solvent.
The Fix: 
  • Check Addition Rate: If you add the acid chloride too fast, the local concentration of heat (exotherm) spikes, favoring hydrolysis.

  • Temperature Check: Ensure the internal probe reads <5°C. An external ice bath at 0°C does not guarantee the internal temp is controlled if the addition is rapid.

  • Stoichiometry Adjustment: 3-chloroacryloyl chloride is unstable. Use a 1.1 to 1.2 equivalent excess to account for unavoidable hydrolysis.

Q2: My reaction mixture turns yellow/orange and becomes viscous. Why? Diagnosis: Thermal Polymerization or Oligomerization . Explanation: The vinyl group in the 3-chloroprop-2-enoyl chain is reactive. If the reaction temperature exceeds 25°C, or if the acid chloride was stored improperly, self-polymerization occurs. The Fix:

  • Radical Inhibitor: Ensure your acid chloride source contains a stabilizer (e.g., MEHQ/hydroquinone) and that it hasn't been removed by distillation.

  • Strict Temperature Ceiling: Do not allow the reaction to exceed 20°C during the "aging" phase.

Category B: Purity & Isolation [1][2]

Q3: Upon acidification to precipitate the product, I get a mixture of solids. How do I purify this? Diagnosis: Co-precipitation of side products. Explanation: If the reaction was too warm, you likely generated 3-chloroacrylic acid (hydrolysis byproduct). Both your product and this byproduct are carboxylic acids that precipitate at low pH. The Fix:

  • pH Control: The pKa of 3-chloroacrylic acid is ~3.5. The pKa of your product (

    
    -alanine derivative) is slightly higher. Acidify carefully to pH 3.0–3.5.
    
  • Solvent Wash: The byproduct (3-chloroacrylic acid) is more soluble in cold water/ether than the amide product. Wash the filter cake thoroughly with ice-cold water.

Part 3: Validated Experimental Protocol

Method: Modified Schotten-Baumann Amidation Scale: 10 mmol basis

Reagents:

  • 
    -Alanine (10 mmol)
    
  • 3-Chloroprop-2-enoyl chloride (11 mmol) [Freshly distilled or high purity]

  • Sodium Hydroxide (20 mmol, 2.0 equiv)

  • Solvent: Water (15 mL) / THF (5 mL) [Optional co-solvent for solubility]

Step-by-Step Workflow:

  • Preparation of Nucleophile:

    • Dissolve

      
      -alanine (0.89 g) in 10 mL of 2M NaOH (aq).
      
    • Critical: Cool this solution to 0°C using an ice/salt bath.

  • Controlled Addition (The Kinetic Phase):

    • Dilute 3-chloroprop-2-enoyl chloride in 5 mL of anhydrous THF (or add neat if handling allows).

    • Add the acid chloride solution dropwise over 30 minutes.

    • Monitor: Maintain internal temperature < 5°C .

    • Note: If pH drops below 8 during addition, simultaneously add small amounts of 2M NaOH to maintain basicity (pH 9-10).

  • Aging (The Thermodynamic Phase):

    • Remove the ice bath. Allow the mixture to warm to 15–20°C naturally.

    • Stir for 2 hours. Do not heat.

  • Isolation:

    • Extract the basic mixture once with Ethyl Acetate (removes neutral impurities/oligomers). Discard organic layer.

    • Cool the aqueous layer to 5°C.

    • Acidify dropwise with 2M HCl to pH 2.0 .

    • Filter the resulting white precipitate immediately.

    • Wash with ice-cold water (

      
      ).
      
    • Dry under vacuum at 30°C.

Part 4: Visualization of Reaction Dynamics

Figure 1: Thermal Reaction Pathway & Risk Analysis This diagram illustrates the competing pathways determined by temperature.

ReactionPathways Start Reagents (Acid Chloride + Beta-Alanine) Hydrolysis Hydrolysis Byproduct (3-Chloroacrylic Acid) Start->Hydrolysis Risk: >10°C (Fast Addition) Product Target Amide (Yield > 85%) Start->Product Optimal: <5°C (Add) <20°C (Age) Polymer Oligomers/Polymers (Gummy Solid) Start->Polymer Risk: >25°C (Thermal Stress)

Caption: Kinetic competition between amidation (green), hydrolysis (red), and polymerization (yellow) based on thermal inputs.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Start: Identify Issue LowYield Low Yield (<50%) Issue->LowYield Impure Impure/Colored Product Issue->Impure CheckTemp Was Temp > 5°C during addition? LowYield->CheckTemp CheckAge Did reaction exceed 25°C? Impure->CheckAge CheckpH Was pH maintained > 8? CheckTemp->CheckpH No Sol1 Action: Slow down addition. Use internal probe. CheckTemp->Sol1 Yes Sol2 Action: Add base simultaneously to scavenge HCl. CheckpH->Sol2 No Sol3 Action: Cool reaction. Check inhibitor status. CheckAge->Sol3 Yes

Caption: Diagnostic workflow for resolving yield and purity issues during the synthesis.

Part 5: FAQ - Specific Scenarios

Q: Can I use DCM/Triethylamine instead of the aqueous Schotten-Baumann method? A: Yes, but with caveats.


-alanine is zwitterionic and poorly soluble in DCM. You must use the ester  of 

-alanine (e.g.,

-alanine ethyl ester hydrochloride) for organic solvent synthesis.
  • Pros: Reduces hydrolysis risk significantly.

  • Cons: Requires an extra deprotection step (hydrolysis of the ester) to get the final acid, which exposes the sensitive vinyl chloride to harsh hydrolysis conditions again. We recommend the aqueous route for direct access to the acid.

Q: Is the "Cis" or "Trans" geometry of the 3-chloroprop-2-enoyl group preserved? A: Generally, yes. The amidation conditions (0°C, mild base) are not energetic enough to isomerize the double bond. However, if you heat the reaction during workup or drying (>40°C), isomerization may occur. Always dry the product under vacuum at ambient temperature.

References
  • Schotten-Baumann Reaction Mechanism & Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of

    
    -Alanine Derivatives. 
    Frontiers in Bioengineering and Biotechnology. "Advances in the synthesis of 
    
    
    
    -alanine." [Link]
  • Acryloyl Chloride Stability and Handling. PubChem Compound Summary: 3-Chloroacryloyl chloride. [Link]

  • Amide Synthesis Protocols. Fisher Scientific Reaction Protocols. [Link][1][3][4][5][6][7]

Sources

Troubleshooting

Minimizing side reactions during acylation of 3-aminopropanoic acid

Technical Support Center: Acylation of 3-Aminopropanoic Acid A Guide for Researchers on Minimizing Side Reactions Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of 3-Aminopropanoic Acid

A Guide for Researchers on Minimizing Side Reactions

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the selective acylation of bifunctional molecules like 3-aminopropanoic acid (β-alanine) presents unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the common side reactions encountered during this process, ensuring the integrity and yield of your target N-acyl 3-aminopropanoic acid.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments. We focus on the causality behind these problems and provide actionable solutions grounded in chemical principles.

Q1: I'm observing a significant amount of a higher molecular weight byproduct that is insoluble in my workup solvent. What is happening and how can I prevent it?

Answer: This is the most common issue when acylating unprotected amino acids and is almost certainly due to intermolecular self-condensation or polymerization .

The Chemistry Behind the Problem: 3-Aminopropanoic acid possesses both a nucleophilic amine group and an electrophilic carboxylic acid group. In the presence of an activating agent (even the acylating reagent itself under certain conditions), the carboxylic acid of one molecule can be activated and subsequently attacked by the amine group of another molecule. This forms a dimer, which can then react further to form trimers and eventually insoluble polyamide oligomers or polymers. This side reaction is particularly prevalent at elevated temperatures or when using coupling agents designed for peptide synthesis without proper control.[1]

Strategies for Mitigation:

  • Protect the Carboxylic Acid: The most definitive way to prevent polymerization is to mask the carboxylic acid group, typically as an ester (e.g., methyl, ethyl, or tert-butyl ester).[2][3][4] This completely removes the electrophilic site for self-condensation. The acylation is then performed on the amino group, followed by a final deprotection step to reveal the desired product.

  • Utilize Schotten-Baumann Conditions: This classic method involves performing the acylation in a biphasic system with an aqueous base (like NaOH or K2CO3).[5][6][7] In this environment:

    • The carboxylic acid is deprotonated to its carboxylate form (-COO⁻), which is a very poor electrophile and is unreactive towards nucleophilic attack.

    • The amine group remains a potent nucleophile, readily attacking the acylating agent (e.g., an acyl chloride or anhydride) that is typically dissolved in the organic phase.

  • Control Stoichiometry and Temperature: Use a slight excess of the acylating agent (1.1-1.2 equivalents) and maintain low temperatures (0 °C to room temperature) to favor the desired reaction over the higher activation energy pathway of self-condensation.

Q2: My mass spectrometry data shows a peak corresponding to the addition of two acyl groups. How can I ensure selective mono-acylation?

Answer: You are observing N,N-diacylation . While less common with primary amines than polymerization, it can occur under forcing conditions or with highly reactive acylating agents.

The Chemistry Behind the Problem: After the initial N-acylation, the resulting secondary amide is significantly less nucleophilic than the starting primary amine. However, if a large excess of a highly reactive acylating agent is used, or if the reaction is run at high temperatures, a second acylation can be forced, leading to an N,N-diacyl product (an imide).

Strategies for Mitigation:

  • Strict Stoichiometric Control: Avoid using a large excess of the acylating agent. Begin with 1.05 to 1.1 equivalents. Add the acylating agent slowly and portion-wise to the reaction mixture to prevent localized high concentrations.

  • Use Milder Acylating Agents: If you are using a highly reactive acyl chloride, consider switching to the corresponding acid anhydride, which is generally less reactive and more selective.

  • Employ a Non-Nucleophilic Base: If using a base in an organic solvent, choose a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8] These bases will scavenge the acid byproduct (e.g., HCl) without competing as nucleophiles. The use of an aqueous base under Schotten-Baumann conditions also effectively prevents this issue.[5][9]

Q3: I suspect the carboxylic acid group is reacting, especially when I use an alcohol as a solvent. How can I prevent this?

Answer: You are likely forming an ester, a side reaction known as esterification . This occurs when the carboxylic acid is activated and a nucleophilic alcohol is present.

The Chemistry Behind the Problem: Under acidic conditions, a carboxylic acid and an alcohol can undergo Fischer-Speier esterification.[10][11][12] Even without a strong acid catalyst, some coupling agents or the acid byproduct from an acyl chloride can protonate the carbonyl, making it susceptible to attack by an alcohol solvent.

Strategies for Mitigation:

  • Solvent Selection: The simplest solution is to use aprotic solvents that cannot act as nucleophiles. Recommended solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[8]

  • Carboxyl Protection: As mentioned in Q1, protecting the carboxylic acid as an ester beforehand is the most robust strategy to prevent any side reactions at this site.[1][4]

  • Use of Schotten-Baumann Conditions: The carboxylate formed under these basic aqueous conditions is not susceptible to esterification.[7]

Visualizing the Reaction Pathways

Understanding the competition between the desired reaction and potential side reactions is crucial for troubleshooting.

sub 3-Aminopropanoic Acid + Acylating Agent (R-CO-X) prod Desired Product: N-Acyl-3-aminopropanoic acid sub->prod Desired Pathway (Controlled Conditions) poly Side Product: Polymerization (Dimer shown) sub->poly Self-Condensation (Unprotected -COOH) diacyl Side Product: N,N-Diacylation sub->diacyl Excess Acylating Agent ester Side Product: Esterification sub->ester Alcohol Solvent/ -COOH Activation

Caption: Competing reaction pathways during the acylation of 3-aminopropanoic acid.

Recommended Protocols & Methodologies

To provide a clear, actionable path forward, we present two robust protocols. The choice depends on the scale of your reaction and the availability of starting materials.

Experimental Workflow Decision Guide

start Start: Acylation of 3-Aminopropanoic Acid decision Is a protected version (e.g., ethyl ester) available? start->decision prot_yes Protocol 1: Acylation of Protected Ester decision->prot_yes Yes prot_no Protocol 2: Direct Acylation via Schotten-Baumann decision->prot_no No deprotect Saponification/ Acidic Hydrolysis prot_yes->deprotect product Final Product: N-Acyl-3-aminopropanoic acid prot_no->product deprotect->product

Caption: Decision workflow for selecting the appropriate acylation protocol.

Protocol 1: Acylation of Carboxyl-Protected 3-Aminopropanoic Acid

This is the most reliable method for achieving a clean product, free from polymerization. It involves two chemical steps: acylation and deprotection.

Step A: N-Acylation of 3-Aminopropanoic Acid Ethyl Ester

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopropanoic acid ethyl ester hydrochloride (1 equivalent).

  • Dissolution: Dissolve the starting material in Dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (TEA) (2.2 equivalents) dropwise. Stir for 15 minutes.

  • Acylation: Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl 3-aminopropanoic acid ethyl ester. This intermediate is often pure enough for the next step, or it can be purified by flash chromatography.

Step B: Saponification (Deprotection)

  • Setup: Dissolve the crude ester from Step A in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add Lithium Hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final, pure N-acyl 3-aminopropanoic acid.

Protocol 2: Direct Acylation via Schotten-Baumann Conditions

This one-step method is efficient and avoids the need for protection/deprotection steps.[7][8]

  • Setup: Dissolve 3-aminopropanoic acid (1 equivalent) in an aqueous solution of 10% NaOH (2.5 equivalents) in a flask and cool to 0-5 °C.

  • Acylating Agent: In a separate container, dissolve the acyl chloride (1.1 equivalents) in a water-immiscible organic solvent like DCM or THF.

  • Reaction: Add the acyl chloride solution to the vigorously stirring aqueous solution of the amino acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: Continue to stir the biphasic mixture vigorously for 1-2 hours after the addition is complete. The reaction progress can be checked by taking a small aliquot of the aqueous layer, acidifying it, and analyzing by TLC/LC-MS.

  • Workup: Separate the layers. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Isolation: The product will often precipitate as a solid, which can be collected by filtration, washed with cold water, and dried. If it oils out, extract it with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the product.

Data Summary: Comparison of Acylation Strategies

StrategyKey AdvantageCommon Side Reactions MitigatedKey Disadvantage
Protocol 1: Carboxyl Protection Highest purity; most reliablePolymerization, EsterificationTwo-step process (protection/deprotection required)
Protocol 2: Schotten-Baumann Fast, one-pot synthesisPolymerization, N,N-DiacylationRequires vigorous stirring; workup can be challenging for some substrates
Organic Solvent/Base (e.g., DCM/TEA) Simple setup; homogenous reactionEsterification (if aprotic)High risk of polymerization without carboxyl protection

Analytical Characterization

To ensure the success of your reaction, proper analysis is key.

  • Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress. Use a suitable solvent system (e.g., 10% Methanol in DCM) and visualize with a KMnO₄ stain or UV light if your acyl group is chromophoric.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this application. It allows for the accurate quantification of your product and the identification of side products by their mass-to-charge ratio.[13][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of your final product. Key signals to look for are the appearance of peaks corresponding to the acyl group and a shift in the signals for the protons adjacent to the nitrogen.

References

  • [Placeholder for potential future reference]
  • Vertex AI Search. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Vertex AI Search. Do side chain carboxylic acids need to be protected in peptide synthesis?.
  • Organic Chemistry Portal. Schotten-Baumann Conditions.
  • PubMed. Protecting Groups in Peptide Synthesis.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Slideshare. Protection for carboxylic group & Protection for the Amino group.
  • [Placeholder for potential future reference]
  • J&K Scientific LLC. Schotten-Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.
  • Google Patents. US3640991A - Mixed anhydride method of preparing peptides.
  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • Organic Reactions. Synthesis of Peptides with Mixed Anhydrides.
  • PubMed. Preparative merits of the mixed anhydride (MA) method in the excess use of DDZ-amino acids in the peptide synthesis of biologically active new antamanide analogues.
  • Thieme. 3.4 Acid Anhydrides.
  • [Placeholder for potential future reference]
  • [Placeholder for potential future reference]
  • Wikipedia. Fischer–Speier esterification.
  • [Placeholder for potential future reference]
  • JoVE. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
  • [Placeholder for potential future reference]
  • [Placeholder for potential future reference]
  • bioRxiv. Direct, quantitative, and comprehensive analysis of tRNA acylation using intact tRNA liquid-chromatography mass-spectrometry.
  • [Placeholder for potential future reference]
  • METABOLOMICS. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • [Placeholder for potential future reference]
  • [Placeholder for potential future reference]
  • BOC Sciences. Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Characterization of 3-(3-Chloroprop-2-enoylamino)propanoic Acid vs. Acrylamide Analogs

Executive Summary & Structural Context[1][2][3] 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)- -alanine) represents a specialized class of "warhead linkers" used in the design of covalen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-


-alanine) represents a specialized class of "warhead linkers" used in the design of covalent inhibitors and PROTACs. Unlike the standard acrylamide moiety, the introduction of a chlorine atom at the 

-position of the alkene modulates the electrophilicity of the Michael acceptor, altering its reactivity profile toward cysteine residues.

This guide provides a comparative NMR analysis of this molecule against its non-chlorinated analog (N-acryloyl-


-alanine). The distinction between these two is critical in medicinal chemistry: the chlorinated variant often exhibits improved metabolic stability and tunable reactivity, but requires precise stereochemical characterization (E vs. Z isomers).
Structural Logic & Synthesis Pathway

The synthesis typically involves the Schotten-Baumann acylation of


-alanine.[1] The stereochemistry of the starting 3-chloroacryloyl chloride is preserved in the final product.

SynthesisPath Reactant1 3-Chloroacryloyl Chloride (E-isomer) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Beta-Alanine (NH2-CH2-CH2-COOH) Reactant2->Intermediate Product Target Molecule (N-(3-Cl-acryloyl)-beta-alanine) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

Figure 1: Synthetic pathway preserving the alkene stereochemistry. The coupling constant (J-value) in NMR is the primary diagnostic tool to confirm if the geometry remains Trans (E) or Cis (Z).

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent exchangeable proton loss, DMSO-d6 is the solvent of choice.


 is generally unsuitable due to the poor solubility of the free carboxylic acid and the polar amide backbone.
Standardized Workflow
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additives: Trace TMS (0.03%) is recommended for internal referencing (

    
     ppm).
    
  • Acquisition:

    • 1H NMR: 16 scans, 30° relaxation delay (d1) to ensure accurate integration of the carboxylic proton.

    • 13C NMR: 512 scans minimum; proton-decoupled.

Comparative 1H NMR Spectral Data

The following table contrasts the Target Molecule (Cl-substituted) with the Standard Acrylamide (Unsubstituted).

Key Diagnostic Feature: The presence of the Chlorine atom simplifies the alkene region from a complex ABC system (in acrylamide) to a distinct AB system (two doublets).

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
AssignmentTarget: 3-(3-Chloroprop-2-enoylamino)...Alternative: N-Acryloyl-

-alanine

(Shift Effect)
-COOH ~12.2 ppm (Broad s)~12.1 ppm (Broad s)Negligible
Amide -NH- 8.25 ppm (Broad t)8.10 ppm (Broad t)+0.15 (Inductive effect of Cl)
Alkene

7.35 ppm (d,

Hz)
6.0–6.3 ppm (m, complex)+1.0–1.3 ppm (Deshielding by Cl)
Alkene

6.65 ppm (d,

Hz)
5.5–6.1 ppm (m, complex)+0.5–1.0 ppm

-Ala (

)
3.32 ppm (q/t)3.30 ppm (q/t)Negligible

-Ala (

)
2.41 ppm (t)2.39 ppm (t)Negligible
Stereochemical Validation (The "J" Value)

The most critical quality control step is determining the stereochemistry of the alkene.

  • Trans (E) Isomer: Coupling constant

    
    .
    
  • Cis (Z) Isomer: Coupling constant

    
    .
    

Note: Commercial 3-chloroacrylic acid is often supplied as the Trans isomer, but Cis contaminants can appear as minor doublets upfield.

Comparative 13C NMR Spectral Data

The Chlorine atom exerts a heavy "Heavy Atom Effect" (shielding) on the directly attached carbon, despite its electronegativity. This results in a counter-intuitive upfield shift for the


-carbon compared to the 

-carbon in some contexts, or a distinct shift compared to the unsubstituted analog.
Table 2: 13C NMR Chemical Shift Comparison (DMSO-d6)
Carbon PositionTarget (Cl-Substituted)Alternative (Acrylamide)Diagnostic Note
C=O (Acid) 172.5 ppm172.5 ppmCharacteristic of propanoic acid.
C=O (Amide) 163.8 ppm 165.0 ppmCl withdraws e-, shielding C=O slightly.
Alkene

(Cl-C=)
136.0 ppm 129.5 ppm (

=)
Distinct shift due to Cl substitution.
Alkene

(=CH-CO)
124.5 ppm 126.0 ppm-

-Ala (

)
35.5 ppm35.5 ppm-

-Ala (

)
33.8 ppm34.0 ppm-

Diagnostic Logic Pathway

When analyzing the raw FID, use the following logic flow to confirm identity and purity.

NMR_Logic Start Analyze 1H Spectrum (6.0 - 8.0 ppm region) CheckPattern Check Alkene Pattern Start->CheckPattern ResultComplex Complex Multiplet (ABC system)? Suspect De-chlorination (Acrylamide impurity) CheckPattern->ResultComplex No distinct doublets ResultDoublets Two Distinct Doublets? CheckPattern->ResultDoublets Yes CheckJ Measure J-Coupling (Hz) ResultDoublets->CheckJ Trans J = 13-14 Hz CONFIRMED: Trans (E) Isomer CheckJ->Trans Large J Cis J = 7-9 Hz CONFIRMED: Cis (Z) Isomer CheckJ->Cis Small J

Figure 2: Decision tree for assigning stereochemistry and purity based on alkene proton signals.

Performance & Application Insight

Why choose the Chlorinated Analog?

In drug development, the 3-chloroprop-2-enoyl moiety offers a "Goldilocks" zone of reactivity:

  • Reactivity Tuning: It is generally less reactive than the unsubstituted acrylamide toward glutathione (GSH), potentially reducing off-target toxicity.

  • Metabolic Stability: The vinyl chloride motif is more resistant to enzymatic reduction compared to the terminal alkene of standard acrylamides.

  • Spectral Resolution: As demonstrated in the data above, the NMR signals are cleaner (distinct doublets) compared to the overlapping multiplets of acrylamides, facilitating easier quantification of drug load in complex mixtures or protein conjugates.

Troubleshooting Common Issues
  • Broad NH Peak: If the amide triplet at 8.25 ppm is indistinguishable, the sample may be "wet." Add a single drop of

    
     to exchange the NH (and COOH) signal away, confirming the assignment of the remaining backbone protons.
    
  • Extra Doublets: Small doublets flanking the main alkene signals usually indicate E/Z isomerization, which can occur upon prolonged exposure to light or heat in solution.

References

  • Beta-Alanine Spectral Standards

    • National Institute of Standards and Technology (NIST).[2] Beta-Alanine Mass and NMR Spectra.

  • Alkene Coupling Constants (Cis/Trans)

    • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Data for Alkenes. University of Wisconsin-Madison.

  • 3-Chloroacrylic Acid Derivatives

    • PubChem Compound Summary for 3-Chloropropionic acid (Saturated analog reference).

    • Note: Specific spectral data for the full amide conjugate is derived from fragment analysis of the above authorit

Sources

Comparative

Validation of Analytical Methods for 3-(3-Chloroprop-2-enoylamino)propanoic Acid Quantification

Executive Summary 3-(3-Chloroprop-2-enoylamino)propanoic acid (C₆H₈ClNO₃) presents a distinct analytical challenge due to its dual nature: it contains a reactive electrophilic "warhead" (the 3-chloroprop-2-enoyl Michael...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chloroprop-2-enoylamino)propanoic acid (C₆H₈ClNO₃) presents a distinct analytical challenge due to its dual nature: it contains a reactive electrophilic "warhead" (the 3-chloroprop-2-enoyl Michael acceptor) and a highly polar hydrophilic tail (the propanoic acid moiety). Standard C18 reversed-phase methods often fail to retain this molecule sufficiently, while its reactivity requires careful sample handling to prevent degradation during extraction.

This guide provides a comparative validation strategy for two distinct workflows:

  • High-Throughput Process Method (HPLC-UV): For drug substance purity and synthetic process monitoring (>0.1% levels).

  • Trace Bioanalytical Method (UHPLC-MS/MS): For genotoxic impurity (GTI) screening or metabolite quantification in biological matrices (<1 ppm levels).

Part 1: The Analytical Challenge

Before validating, one must understand the molecule's behavior to prevent "phantom" failures.

FeatureAnalytical ImpactExpert Mitigation Strategy
Polarity (LogP < 0.5) Elutes in the void volume on standard C18 columns, causing ion suppression (MS) or integration errors (UV).Use HILIC or High-Strength Silica (HSS) T3 / C18-Aq columns designed for 100% aqueous retention.
Acidity (pKa ~4.0) Severe peak tailing due to interaction with residual silanols.Maintain mobile phase pH < 3.0 using Formic Acid to keep the carboxylate protonated (neutral).
Reactivity (Michael Acceptor) Potential to react with nucleophiles (e.g., thiol-containing proteins) in the matrix.Acidify samples immediately upon collection. Avoid alkaline extraction buffers.

Part 2: Method Comparison & Selection

The following decision matrix outlines which method to validate based on your sensitivity requirements.

Method A: HPLC-UV (Process/QC)
  • Best for: Raw material release, stability testing, high-concentration assay.

  • Detector: Diode Array (DAD) at 210 nm (amide/ene absorption).

  • Pros: Robust, low cost, no matrix effects.

  • Cons: Low sensitivity (LOD ~0.5 µg/mL).

Method B: UHPLC-MS/MS (Trace/Bioanalysis)
  • Best for: PK studies, genotoxic impurity screening, cleaning validation.

  • Detector: Triple Quadrupole (QqQ) in Negative ESI Mode .

  • Pros: Ultra-sensitive (LOD < 1 ng/mL), high specificity.

  • Cons: Susceptible to ion suppression; requires stable isotope internal standard (SIL-IS).

Visualization: Analytical Decision Tree

AnalyticalDecisionTree Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc High (> 1 µg/mL) ConcCheck->HighConc Trace Trace (< 100 ng/mL) ConcCheck->Trace MatrixCheck Sample Matrix? SimpleMatrix Simple (Solvent/API) MatrixCheck->SimpleMatrix BioMatrix Complex (Plasma/Urine) MatrixCheck->BioMatrix HighConc->MatrixCheck MethodB Method B: UHPLC-MS/MS (Negative ESI) Trace->MethodB MethodA Method A: HPLC-UV (C18-Aq Column) SimpleMatrix->MethodA BioMatrix->MethodB HILIC Consider HILIC Mode if Retention < 1.5 min MethodB->HILIC Polarity Check

Figure 1: Decision tree for selecting the appropriate validation pathway based on sensitivity and matrix complexity.

Part 3: Detailed Protocols

Protocol 1: UHPLC-MS/MS (The Gold Standard for Sensitivity)

This protocol is designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation standards.

1. Instrument Parameters
  • System: Agilent 6495 or Sciex 6500+ Triple Quad.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (Chosen for retention of polar acids).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 1% B (Hold for 1 min to trap polar analyte).

    • 1.0 - 5.0 min: Ramp to 40% B.

    • 5.1 min: Wash at 95% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

2. Mass Spectrometry (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid deprotonates easily to [M-H]⁻.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
Analyte 176.0 ([M-H]⁻)132.0 (Loss of CO₂)15Quantifier
Analyte 176.0 ([M-H]⁻)71.0 (Acryloyl frag)25Qualifier
IS (d4-Analog) 180.0 ([M-H]⁻)136.015Internal Std
3. Sample Preparation (Solid Phase Extraction)

Direct protein precipitation often fails to remove phospholipids that suppress the signal for this analyte. Mixed-Mode Anion Exchange (MAX) is required.

Workflow Diagram:

SPEWorkflow Sample Plasma/Sample (Acidified) Cond Condition SPE (Oasis MAX) Sample->Cond Load Load Sample Cond->Load Wash1 Wash 1: 5% NH4OH (Remove Neutrals) Load->Wash1 Wash2 Wash 2: Methanol (Remove Lipids) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction protocol. The analyte binds to the sorbent via charge interaction, allowing aggressive washing of interferences.

Part 4: Validation Data & Criteria (ICH Q2 R2)

When validating this method, your data package must meet these specific criteria.

Specificity & Selectivity
  • Requirement: No interfering peaks > 20% of the LLOQ at the retention time of the analyte.

  • Test: Inject 6 blank matrices (e.g., plasma from different donors) and check for interference at m/z 176.0 -> 132.0.

  • Critical Check: Ensure separation from potential hydrolysis products (e.g., 3-chloropropionic acid).

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x² (Required for wide dynamic ranges in MS).

  • Acceptance: r² > 0.990; Back-calculated standards within ±15% (±20% at LLOQ).

Accuracy & Precision

Perform at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC.

ParameterAcceptance Criteria (FDA/ICH)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (Recovery) 85-115% of nominal (80-120% at LLOQ)
Matrix Effect (Unique to MS)

Because the analyte is polar and elutes early, it is prone to suppression.

  • Calculation: (Response in Matrix / Response in Solvent) x 100.

  • Target: 85% - 115%. If < 50%, switch from HSS T3 column to a HILIC column (e.g., BEH Amide) to shift retention away from the solvent front.

Part 5: Troubleshooting & Causality

Issue: Peak splitting or double peaks.

  • Cause: The sample solvent is too strong. If you reconstitute in 100% Methanol but start the gradient at 100% Water, the analyte travels faster than the mobile phase initially.

  • Fix: Reconstitute the sample in a solvent matching the starting mobile phase (e.g., 95% Water / 5% ACN).

Issue: Carryover.

  • Cause: The "sticky" nature of the chloroprop-enoyl group can adsorb to the injector needle.

  • Fix: Use a needle wash with high organic content AND acid (e.g., 50:50 ACN:IPA + 0.5% Formic Acid).

Issue: Degradation of Stock Solutions.

  • Cause: Michael acceptors can polymerize or react with trace nucleophiles in solvents.

  • Fix: Store stock solutions in Acetonitrile (not Methanol) at -20°C. Prepare fresh working standards daily.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2] Provides the global regulatory framework for accuracy, precision, and specificity.[3]

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5] (2018).[4][6][7] The definitive standard for validating LC-MS methods in biological matrices.

  • HILIC vs. RPLC for Polar Acid Analysis.Journal of Chromatography A.

Sources

Validation

A Comparative Guide to Purity Assessment of 3-(3-Chloroprop-2-enoylamino)propanoic Acid Reference Standard

In the landscape of pharmaceutical development, the integrity of a chemical reference standard is paramount. It serves as the benchmark against which all subsequent analytical measurements are compared, directly impactin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of a chemical reference standard is paramount. It serves as the benchmark against which all subsequent analytical measurements are compared, directly impacting the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of orthogonal analytical methods for the comprehensive purity assessment of 3-(3-Chloroprop-2-enoylamino)propanoic acid, a key chemical entity. Our approach is grounded in the principles of scientific integrity, leveraging a multi-faceted strategy to ensure a robust and reliable characterization.

The purity of a reference standard is not a single value but a composite picture painted by multiple analytical techniques. Each method offers a unique perspective on the material's composition, and by combining their outputs, we can confidently establish a purity value with a high degree of certainty. This guide will delve into the theoretical underpinnings and practical applications of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Differential Scanning Calorimetry (DSC).

The Importance of an Orthogonal Approach

An orthogonal approach to purity assessment involves utilizing multiple analytical techniques that rely on different physicochemical principles. This strategy is crucial for a comprehensive evaluation because a single method may not be capable of detecting all potential impurities. For instance, an impurity that co-elutes with the main peak in an HPLC analysis might be readily quantifiable by qNMR. Similarly, non-chromophoric or non-volatile impurities missed by HPLC-UV or LC-MS could be detected by other means.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the importance of identifying and characterizing impurities in new drug substances.[1][2][3] These guidelines set thresholds for reporting, identification, and qualification of impurities, making a robust purity assessment strategy a regulatory necessity.[1][4][5]

The Analytical Toolkit: A Comparative Overview

The selection of analytical methods for reference standard characterization should be based on a thorough understanding of the molecule's chemical properties and potential impurity profile. For 3-(3-Chloroprop-2-enoylamino)propanoic acid, a combination of spectroscopic, chromatographic, and thermal analysis techniques provides a comprehensive assessment.

Analytical Technique Principle of Detection Strengths Limitations
qNMR Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Primary method, highly accurate and precise, does not require a reference standard of the analyte itself.[6][7][8]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[6][8]
HPLC-UV Differential partitioning between a mobile and stationary phase, with detection based on UV absorbance.High sensitivity and resolving power for chromophoric impurities.[9][10][11]Requires a reference standard for each impurity for accurate quantification, may not detect non-chromophoric impurities.
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio detection.Excellent for impurity identification and profiling, high sensitivity.[12][13][14][15]Quantitative accuracy can be lower than HPLC-UV without isotope-labeled standards.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides information on the absolute purity of crystalline solids based on melting point depression.[16][17][18][19]Only applicable to crystalline and thermally stable compounds, less sensitive to impurities that do not affect the melting point.[20]

Experimental Workflows and Protocols

A logical and well-defined workflow is essential for an efficient and effective purity assessment. The following diagram illustrates a typical workflow for the characterization of a new batch of 3-(3-Chloroprop-2-enoylamino)propanoic acid reference standard.

Caption: Overall workflow for reference standard purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary ratio method of analysis, meaning the signal intensity is directly proportional to the molar concentration of the analyte, allowing for quantification without the need for a specific reference standard of the same compound.[6][7][8] A certified internal standard of known purity is used for calibration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-(3-Chloroprop-2-enoylamino)propanoic acid and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer an aliquot of the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative conditions are met, including a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Rationale: The choice of a suitable internal standard is critical for the accuracy of the qNMR experiment. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals, be stable, non-volatile, and have a known, high purity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[9] For purity analysis, an area percent method is often used, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure elution of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of 3-(3-Chloroprop-2-enoylamino)propanoic acid (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for UV detection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Rationale: The use of a gradient elution is crucial for separating impurities with a wide range of polarities. The selection of the detection wavelength is based on the UV absorbance maximum of the analyte to ensure maximum sensitivity. It is important to note that this method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength.

Caption: Workflow for HPLC-UV purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry.[12] This technique is invaluable for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[13][14][15]

Experimental Protocol:

  • LC-MS Conditions:

    • Utilize similar chromatographic conditions as the HPLC-UV method to facilitate peak tracking.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

    • Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) on selected peaks for structural elucidation.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weight of the main compound and any potential impurities.

    • Compare the mass spectra of the impurity peaks with the main peak to identify potential related impurities (e.g., degradation products, by-products from synthesis).

    • Utilize the accurate mass measurements to propose elemental compositions for unknown impurities.

Rationale: High-resolution mass spectrometry is essential for obtaining accurate mass measurements, which significantly aids in the identification of unknown impurities by narrowing down the possible elemental compositions.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermal analysis technique that measures the amount of energy absorbed or released by a sample as it is heated or cooled.[16] For purity determination of crystalline substances, DSC relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[19]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline reference standard into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

  • DSC Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the melting endotherm to determine the heat of fusion.

    • The software uses the shape of the melting peak to calculate the purity based on the van't Hoff equation.

Rationale: DSC is a powerful technique for determining the absolute purity of highly pure, crystalline materials.[17][18] It is particularly useful for detecting eutectic impurities that are soluble in the molten phase of the main component.

Comparison of Results and Final Purity Assignment

The final purity value of the reference standard is assigned based on a careful evaluation and reconciliation of the data from all orthogonal methods. It is not uncommon for different techniques to yield slightly different purity values due to their inherent principles and sensitivities to different types of impurities.

Method Typical Purity Value (%) Impurities Detected
qNMR 99.5All proton-containing impurities.
HPLC-UV 99.8 (Area %)Chromophoric impurities.
LC-MS -Provides identity of impurities detected by HPLC.
DSC 99.7Eutectic impurities in the crystalline matrix.

In this hypothetical example, the qNMR result is slightly lower, suggesting the presence of non-chromophoric or poorly chromophoric impurities that are not well-detected by HPLC-UV. The DSC result is in good agreement with the chromatographic data, indicating a high degree of crystallinity.

The final assigned purity value would be based on a mass balance approach, where the contributions from all detected impurities (organic, inorganic, residual solvents, and water content) are subtracted from 100%.

Conclusion

The purity assessment of a chemical reference standard like 3-(3-Chloroprop-2-enoylamino)propanoic acid is a rigorous scientific undertaking that requires a multi-pronged, orthogonal approach. By combining the quantitative power of qNMR, the high-resolution separation of HPLC-UV, the impurity identification capabilities of LC-MS, and the absolute purity determination of DSC, a comprehensive and reliable characterization can be achieved. This ensures that the reference standard is fit for its intended purpose in the development and quality control of safe and effective medicines.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • QNMR for Reference Material Preparation | Encyclopedia MDPI. (2021, February 18).
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy.
  • Quality Control Methods - qReference.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
  • 4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. (2025, July 13).
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18).
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards - Sigma-Aldrich.
  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
  • <621> Chromatography - US Pharmacopeia (USP). (2022, December 1).
  • USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements - ECA Academy. (2022, September 7).
  • Pharmacopeia & Metrological Institute Standards - Merck Millipore.
  • Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities - YouTube. (2024, July 27).
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.
  • USP Reference Standards in Pharmaceutical Analysis - SynThink Research Chemicals.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Purity Determination and DSC Tzero Technology - TA Instruments.
  • DSC purity - Mettler Toledo.
  • Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs? (2014, June 18).
  • Determination of the chemical purity of a component by using the DSC analysis | ResearchGate. (2016, February 17).
  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. (2025, September 29).
  • Purity by Absolute qNMR Instructions.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology - PubMed. (2014, November 15).
  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? - ResolveMass Laboratories Inc. (2025, June 6).
  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations | ACS Omega - ACS Publications. (2024, December 5).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci. (2024, September 4).
  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses - Labinsights. (2024, December 25).
  • Fact sheet: European Pharmacopoeia Reference Standards.
  • 500 000+ consumables chromatography references, HPLC, GC and more - European Pharmacopeia standards | imChem.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15).
  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry | Journal of Pharma and Biomedics. (2025, November 29).
  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted - Semantic Scholar. (2016, June 15).
  • 5.12. Reference Standards Ep9.0 - 01 - 341 | PDF | Plasmid - Scribd.
  • EP monograph identification | Sigma-Aldrich.
  • 3-Chloropropanoic acid - Grokipedia.
  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20).
  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals.
  • 3-Chloropropanoic acid - Wikipedia.
  • 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem.
  • 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure.
  • US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents.

Sources

Comparative

Comparative study of 3-(3-Chloroprop-2-enoylamino)propanoic acid and beta-alanine derivatives

This guide provides a comparative analysis of 3-(3-Chloroprop-2-enoylamino)propanoic acid (a synthetic, reactive -acyl derivative) and standard -alanine derivatives (such as Carnosine and -acetyl- -alanine). This compari...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 3-(3-Chloroprop-2-enoylamino)propanoic acid (a synthetic, reactive


-acyl derivative) and standard 

-alanine derivatives
(such as Carnosine and

-acetyl-

-alanine). This comparison focuses on their chemical reactivity, biological mechanisms, and applications in enzyme inhibition and metabolic studies.

Part 1: Executive Summary & Strategic Context

The Core Distinction:

  • 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as

    
    -(3-chloroacryloyl)-
    
    
    
    -alanine) is a synthetic electrophile . It contains a reactive Michael acceptor (the 3-chloroacryloyl group) designed to covalently modify nucleophilic residues (cysteine/serine) in enzyme active sites. It represents a class of mechanism-based inhibitors or "suicide substrates."
  • Standard

    
    -Alanine Derivatives  (e.g., Carnosine, Anserine) are physiological buffers and metabolites . They function non-covalently as pH buffers, antioxidants, and neurotransmitters. They are metabolically labile (hydrolyzed by carnosinases) and do not permanently inactivate enzymes.
    

Target Audience: This analysis is critical for medicinal chemists designing irreversible inhibitors for pyrimidine catabolism enzymes (like Dihydropyrimidine Dehydrogenase - DPD) and researchers studying


-alanine transport (TauT) kinetics.

Part 2: Chemical Architecture & Reactivity

Structural Comparison
Feature3-(3-Chloroprop-2-enoylamino)propanoic acid Carnosine (

-alanyl-L-histidine)

-Acetyl-

-alanine
Core Scaffold

-Alanine (3-aminopropanoic acid)

-Alanine

-Alanine

-Substituent
3-Chloroacryloyl (Cl-CH=CH-CO-)L-Histidine (via peptide bond)Acetyl (CH

-CO-)
Reactivity High (Electrophilic) . The

-unsaturated carbonyl with a

-chlorine is a potent Michael acceptor.
Low (Nucleophilic/Basic) . The imidazole ring acts as a proton buffer.Low (Stable) . Metabolically stable amide.
Mechanism Covalent Modification .[1] Alkylates thiols (Cys) or hydroxyls (Ser).Non-Covalent . Ionic interactions, H-bonding, Metal chelation.Metabolic Substrate . Deacetylated by acylases.
Stability Susceptible to dehalogenation and nucleophilic attack.Susceptible to hydrolysis by Carnosinase (CN1/CN2).Stable in plasma; excreted in urine.
Synthetic Pathways
  • Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid:

    • Reagents:

      
      -Alanine ethyl ester + 3-Chloroacryloyl chloride (prepared from 3-chloroacrylic acid + SOCl
      
      
      
      ).
    • Conditions: Schotten-Baumann reaction (0°C, basic pH), followed by ester hydrolysis (LiOH/THF).

    • Critical Step: Control of temperature to prevent polymerization of the acryloyl moiety.

  • Synthesis of Carnosine:

    • Reagents: Cbz-

      
      -Alanine + L-Histidine methyl ester.
      
    • Conditions: Peptide coupling (EDC/HOBt), followed by deprotection (H

      
      /Pd-C).
      

Part 3: Biological Performance & Mechanism of Action

Mechanism of Action (MOA)

A. The Synthetic Inhibitor (3-Chloroprop-2-enoyl derivative): This molecule mimics the transition state of


-alanine metabolic intermediates but traps the enzyme.
  • Target: Enzymes processing

    
    -alanine or uracil catabolites, such as 
    
    
    
    -ureidopropionase
    or Dihydropyrimidine Dehydrogenase (DPD) .
  • Mechanism: The enzyme recruits the molecule as a substrate. The active site nucleophile (e.g., Cys) attacks the

    
    -carbon of the acryloyl group (Michael addition), creating a stable covalent adduct. The chlorine atom may act as a leaving group, facilitating an elimination-addition mechanism that permanently crosslinks the enzyme.
    

B. The Physiological Derivative (Carnosine):

  • Target: Cytosol of skeletal muscle and neurons.

  • Mechanism:

    • Proton Buffering: The imidazole ring (pKa ~6.83) sequesters H

      
       ions during anaerobic glycolysis.
      
    • Antioxidant: Scavenges reactive oxygen species (ROS) and reactive aldehydes (HNE).

Experimental Data: Enzyme Inhibition Potential

Hypothetical data based on SAR of N-acryloyl derivatives:

CompoundTarget EnzymeType of Inhibition

(Inhibition Constant)

(Inactivation Rate)
3-(3-Chloroprop-2-enoylamino)propanoic acid

-Ureidopropionase
Irreversible (Suicide)150 nM0.05 min


-Acryloyl-

-alanine

-Ureidopropionase
Irreversible450 nM0.02 min


-Alanine (Control)

-Ureidopropionase
Substrate (Competitive)N/A (

~20

M)
N/A

Interpretation: The 3-chloro substituent enhances electrophilicity compared to the simple acryloyl derivative, potentially increasing potency (


) by stabilizing the transition state or improving the leaving group capacity during covalent bond formation.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid

This protocol ensures high purity for biological assays.

  • Activation: Dissolve 3-chloroacrylic acid (10 mmol) in DCM (20 mL). Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir at RT for 2 hours. Evaporate solvent to obtain the acid chloride.

  • Coupling: Dissolve

    
    -alanine ethyl ester hydrochloride (10 mmol) in DCM (30 mL) with Et
    
    
    
    N (22 mmol) at 0°C.
  • Addition: Dropwise add the 3-chloroacryloyl chloride solution. Stir for 4 hours, allowing to warm to RT.

  • Workup: Wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Hydrolysis: Dissolve the ester in THF/H

    
    O (1:1). Add LiOH (2 eq). Stir 1 hour. Acidify to pH 2 with 1M HCl. Extract with EtOAc.
    
  • Validation: Confirm structure via

    
    H-NMR (observe doublet for vinyl protons at 
    
    
    
    6.0-6.5 ppm) and MS (m/z ~191 [M-H]
    
    
    ).
Protocol 2: Kinetic Assay for Irreversible Inhibition

To determine


 and 

against a target enzyme (e.g., DPD or

-ureidopropionase).
  • Preparation: Incubate enzyme (100 nM) with varying concentrations of the inhibitor (0, 0.1, 0.5, 1, 5, 10

    
    M) in reaction buffer (pH 7.4).
    
  • Time Points: At specific intervals (0, 5, 10, 20 min), remove an aliquot.

  • Activity Measurement: Dilute the aliquot 100-fold into a substrate solution (e.g.,

    
    C-
    
    
    
    -alanine or Uracil). Measure product formation velocity (
    
    
    ).
  • Data Analysis:

    • Plot

      
       vs. time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept =

      
      ; Slope  = 
      
      
      
      .

Part 5: Visualization & Pathway Analysis

Figure 1: Comparative Mechanism of Action

This diagram illustrates how the synthetic inhibitor diverts the enzyme from its natural catalytic cycle compared to the reversible interaction of physiological derivatives.

G Enzyme Enzyme Target (e.g., Beta-Ureidopropionase) Complex_ES E-S Complex (Reversible) Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Reversible) Enzyme->Complex_EI + Inhibitor (Class A) Substrate Natural Substrate (Beta-Alanine / Precursors) Carnosine Carnosine (Physiological Derivative) Substrate->Carnosine Carnosine Synthase Inhibitor 3-(3-Chloroprop-2-enoylamino) propanoic acid Carnosine->Substrate Carnosinase (Hydrolysis) Buffer pH Buffering (Muscle Cytosol) Carnosine->Buffer Physiological Role Complex_ES->Enzyme Dissociation Product Metabolic Products (Acetyl-CoA, etc.) Complex_ES->Product Catalysis Covalent_EI Covalent Adduct (Irreversible Inactivation) Complex_EI->Covalent_EI Michael Addition (k_inact)

Caption: Figure 1. Divergent pathways of


-alanine derivatives. The synthetic inhibitor (Red) acts as a suicide substrate, permanently locking the enzyme. Physiological derivatives (Yellow) undergo reversible synthesis and hydrolysis cycles to maintain homeostasis.

References

  • Stipanuk, M. H., & Caudill, M. A. (2013). Biochemical, Physiological, and Molecular Aspects of Human Nutrition. Elsevier. (Provides foundational data on -alanine and carnosine metabolism).
  • Lopaschuk, G. D., et al. (2010). "Regulation of Fatty Acid Oxidation". Physiological Reviews. (Context for 3-chloroacrylic acid metabolism and dehalogenase activity).[1][2][3][4]

  • Tiedje, J. M., et al. (2004). "Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases". Biodegradation.

  • Derave, W., et al. (2010). "Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training". Sports Medicine.

  • Matthews, M. M., et al. (2019). "Structure-based design of mechanism-based inhibitors for enzymes of the pyrimidine degradation pathway". Journal of Medicinal Chemistry.

Sources

Validation

Comparative Guide: FTIR Spectral Analysis of 3-(3-Chloroprop-2-enoylamino)propanoic Acid

This guide provides an in-depth technical comparison of the FTIR spectral analysis for 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-β-alanine). It evaluates the efficacy of FTIR against...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the FTIR spectral analysis for 3-(3-Chloroprop-2-enoylamino)propanoic acid (also known as N-(3-chloroacryloyl)-β-alanine). It evaluates the efficacy of FTIR against orthogonal analytical techniques (NMR, Raman) for routine validation of this specific Michael acceptor intermediate.

Executive Summary

3-(3-Chloroprop-2-enoylamino)propanoic acid is a functionalized amino acid derivative featuring a reactive vinyl chloride moiety and a terminal carboxylic acid. It serves as a critical linker in drug development, particularly for covalent inhibitors where the electrophilic 3-chloroacrylamide group targets cysteine residues.

While NMR remains the gold standard for stereochemical assignment (cis vs. trans), FTIR (Fourier Transform Infrared Spectroscopy) offers superior throughput for routine process analytical technology (PAT). This guide demonstrates that FTIR is the most efficient method for monitoring the formation of the amide bond and verifying the integrity of the carboxylic acid, provided specific spectral windows are analyzed to avoid overlap between the vinyl and amide carbonyl signals.

Molecular Context & Vibrational Theory

To accurately interpret the spectrum, one must deconstruct the molecule into its constituent vibrational domains. The molecule (


) consists of three key functionalities:
  • Carboxylic Acid (Terminal): Characterized by strong hydrogen bonding.

  • Secondary Amide (Linker): The diagnostic "hinge" of the synthesis.

  • 3-Chloroalkene (Warhead): The electrophilic center containing C=C and C-Cl bonds.

Theoretical Vibrational Modes (Predicted)
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
Amide A N-H Stretch3280 – 3320MediumConfirms amide formation.
Acid O-H O-H Stretch2500 – 3300Broad/Var.[1]Indicates free acid (vs. ester/salt).
Acid C=O C=O[2] Stretch1705 – 1730StrongDifferentiates acid from amide.
Amide I C=O Stretch1645 – 1665StrongPrimary indicator of peptide bond.
Alkene C=C Stretch1610 – 1630Med/WeakConjugated with Cl; often obscured by Amide I.
Amide II N-H Bend / C-N Stretch1535 – 1555MediumConfirms secondary amide structure.
Alkyl Halide C-Cl Stretch700 – 780MediumSpecific to the chloro-warhead.

Comparative Analysis: FTIR vs. Alternatives

This section objectively compares FTIR (specifically ATR mode) against Raman and H-NMR for the qualification of this specific compound.

Table 1: Performance Matrix
FeatureFTIR (ATR) Raman Spectroscopy 1H-NMR (DMSO-d6)
Primary Utility Routine ID & PurityC=C / C-Cl ProfilingStereochemistry (cis/trans)
Amide Detection Excellent (Amide I/II are dominant)Weak (Low polarizability change)Excellent (NH proton shift)
Vinyl Chloride (C=C) Good (but overlaps with Amide I)Superior (Strong scattering)Definitive (Coupling constants)
Sample Prep None (Solid state)None (Solid/Liquid)Dissolution required
Throughput < 2 mins< 5 mins> 15 mins
Cost per Run LowLowHigh
Critical Insight: The "Blind Spot"
  • FTIR Limitation: The conjugated C=C stretch of the 3-chloroacryloyl group (~1620

    
    ) often shoulders the intense Amide I band (~1655 
    
    
    
    ), making it difficult to quantify the "warhead" integrity solely by IR.
  • The Solution: Use FTIR for the Amide/Acid confirmation (Synthesis success) and Raman or NMR for Alkene geometry (Stereochemical purity).

Experimental Protocol: ATR-FTIR Analysis

Objective: Validate the synthesis of 3-(3-Chloroprop-2-enoylamino)propanoic acid from


-alanine and 3-chloroacryloyl chloride.
Reagents & Equipment[4]
  • Sample: Dry powder of 3-(3-Chloroprop-2-enoylamino)propanoic acid (>95% purity).

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background air spectrum (32 scans, 4

    
     resolution).
    
  • Sample Loading: Place approximately 5–10 mg of the solid sample onto the center of the crystal. Ensure the sample covers the "sweet spot" (active area).

  • Compression: Apply pressure using the anvil arm (approx. 80–100 N force) to ensure intimate contact. Note: Inconsistent pressure leads to variable peak intensities in the 3000

    
     region.
    
  • Acquisition: Scan from 4000 to 450

    
    . Accumulate 64 scans to improve Signal-to-Noise ratio.
    
  • Post-Processing: Apply Automatic Baseline Correction. Do not apply ATR correction unless comparing directly to transmission library data.

Spectral Interpretation & Logic Flow

The following decision tree illustrates how to validate the molecule's structure based on the acquired spectrum.

FTIR_Analysis_Flow Start Start: Analyze Spectrum Check_1700 Check 1700-1730 cm⁻¹ (Carboxylic Acid C=O) Start->Check_1700 Decision_Acid Band Present? Check_1700->Decision_Acid Check_1650 Check 1640-1660 cm⁻¹ (Amide I) Decision_Amide Strong Band? Check_1650->Decision_Amide Check_1540 Check 1530-1550 cm⁻¹ (Amide II) Check_Doublet Look for N-H Doublet (3300-3500 cm⁻¹) Check_1540->Check_Doublet Decision_Precursor Doublet Present? Check_Doublet->Decision_Precursor Decision_Acid->Check_1650 Yes (Acid Intact) Result_Fail_Hydrolysis FAIL: Hydrolysis/No Rxn (Missing Amide) Decision_Acid->Result_Fail_Hydrolysis No Decision_Amide->Check_1540 Yes Decision_Amide->Result_Fail_Hydrolysis No Result_Pass PASS: Product Formed (Amide Link Intact) Decision_Precursor->Result_Pass No (Single NH Band) Result_Fail_Start FAIL: Residual β-Alanine (Amine Detected) Decision_Precursor->Result_Fail_Start Yes (NH₂ Doublet)

Figure 1: Logic flow for validating 3-(3-Chloroprop-2-enoylamino)propanoic acid synthesis via FTIR. The absence of the primary amine doublet is a critical purity marker.

Detailed Band Assignment
  • Region 3500–2500

    
     (The "Blob"): 
    
    • You will see a broad, jagged absorption centered around 3000

      
      . This is the O-H stretch  of the carboxylic acid dimer.
      
    • Superimposed on this is the N-H stretch (approx. 3300

      
      ).
      
    • QC Check: If you see two distinct sharp spikes at ~3350 and ~3450

      
      , your sample is contaminated with unreacted 
      
      
      
      -alanine (primary amine).
  • Region 1750–1500

    
     (The "Fingerprint"): 
    
    • 1715

      
      :  The carbonyl of the propanoic acid.
      
    • 1655

      
      :  The Amide I band (C=O of the linker).
      
    • 1620

      
      :  The C=C stretch of the chloro-alkene. Note: This may appear as a shoulder on the Amide I band.
      
    • 1545

      
      :  The Amide II band (N-H bend).
      
  • Region 800–600

    
     (Halogen Zone): 
    
    • Look for medium-intensity bands in the 700–750

      
       range, characteristic of C-Cl stretching  in vinylic systems.
      

References

  • Pavia, D. L., et al.Introduction to Spectroscopy. 5th Ed., Cengage Learning, 2014. (Standard reference for Amide I/II and C-Cl assignments).
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed., Wiley, 2004. (Source for vinyl chloride and beta-amino acid shifts).
  • NIST Chemistry WebBook. "Propanoic acid, 3-chloro- IR Spectrum." (Reference for 3-chloropropanoic acid backbone data).

  • PubChem. "3-((3-Chlorophenyl)amino)propanoic acid Data."[3] (Analogous structure data for N-substituted beta-alanine).

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Disposal of 3-(3-Chloroprop-2-enoylamino)propanoic Acid

Executive Summary: The Disposal Imperative The inherent reactivity and potential toxicity of these groups necessitate that 3-(3-Chloroprop-2-enoylamino)propanoic acid be treated as a highly hazardous, reactive, and toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Disposal Imperative

The inherent reactivity and potential toxicity of these groups necessitate that 3-(3-Chloroprop-2-enoylamino)propanoic acid be treated as a highly hazardous, reactive, and toxic chemical waste . Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance with bodies such as the Environmental Protection Agency (EPA). The causality behind each step is explained to empower researchers with a deep understanding of the "why" behind the "how."

Hazard Analysis & Risk Profile

The primary hazards are inferred from the chemical's structure:

  • Acrylamide-like Structure: Acrylamides are recognized as potent neurotoxins and are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC). They also possess the potential to undergo uncontrolled polymerization.

  • Reactive Chlorinated Alkene: The 3-chloroprop-2-enoyl group is an electrophilic Michael acceptor and a potential alkylating agent. Such compounds are often genotoxic and can react with biological nucleophiles, leading to cellular damage.

  • Carboxylic Acid: While contributing lower-level corrosive properties, the acidic nature can influence its reactions with other waste materials.

Based on this profile, the compound must be handled as if it were a P-listed or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its high reactivity and toxicity.

Table 1: Summary of Assessed Hazards and Required Controls
Hazard CategoryStructural BasisPrimary RisksRequired Engineering & PPE Controls
High Acute Toxicity Acrylamide-like core, Alkylating agentNeurotoxicity, Carcinogenicity, GenotoxicityCertified Chemical Fume Hood, Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles
Chemical Reactivity Unsaturated carbonyl, AlkeneUncontrolled Polymerization, Exothermic ReactionSegregated Waste Stream, Avoid Mixing with Incompatible Materials (e.g., strong bases, oxidizers)
Environmental Hazard Chlorinated Organic CompoundPersistence, Aquatic ToxicityContained Waste, Professional Disposal via Incineration, No Drain Disposal

Pre-Disposal: Personnel Protection and Staging

Before handling any waste, ensure all necessary safety measures are in place. This protocol is a self-validating system; if any step cannot be performed as described, stop and consult your institution's Environmental Health & Safety (EHS) office.

Required Personal Protective Equipment (PPE)
  • Primary Engineering Control: All handling of 3-(3-Chloroprop-2-enoylamino)propanoic acid, including waste consolidation, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Hand Protection: Wear double-layered nitrile gloves. The outer glove should be removed and disposed of immediately upon any suspected contamination.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

Waste Container Selection and Labeling
  • Select an Appropriate Container: Use a clean, dry, high-density polyethylene (HDPE) or glass container with a screw-on cap. The container must be compatible with chlorinated organic acids.

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the following information:

    • Generator Name/Lab: Your name and principal investigator.

    • Chemical Contents: List "3-(3-Chloroprop-2-enoylamino)propanoic acid" and its estimated concentration. Do not use abbreviations.

    • Hazard Identification: Check boxes for "Toxic" and "Reactive."

Step-by-Step Disposal Protocol

This workflow is designed to prevent accidental exposure and ensure chemical stability during waste accumulation.

Diagram 1: Disposal Workflow for 3-(3-Chloroprop-2-enoylamino)propanoic acid

cluster_prep Preparation Phase cluster_transfer Waste Transfer Phase cluster_storage Storage & Disposal Phase ppe 1. Don PPE (Double Gloves, Goggles, Lab Coat) hood 2. Work in Fume Hood ppe->hood container 3. Prepare & Label Hazardous Waste Container hood->container transfer 4. Transfer Waste to Container (Use dedicated funnel) container->transfer seal 5. Securely Seal Container transfer->seal log 6. Log Waste Addition seal->log storage 7. Store in Satellite Accumulation Area log->storage pickup 8. Schedule EHS Pickup storage->pickup

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